molecular formula C17H20F3N7O2 B560068 Bimiralisib CAS No. 1225037-39-7

Bimiralisib

カタログ番号: B560068
CAS番号: 1225037-39-7
分子量: 411.4 g/mol
InChIキー: ADGGYDAFIHSYFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Bimiralisib (also known as PQR309) is an orally bioavailable, small molecule compound functioning as a selective, dual-acting, and ATP-competitive pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor . Its balanced inhibition encompasses the α, β, γ, and δ isoforms of class I PI3K, alongside direct mTOR targeting, which potently suppresses the PI3K/AKT/mTOR signaling axis—a critical pathway regulating cell proliferation, growth, and survival that is frequently dysregulated in cancer . This mechanism offers a potential advantage over agents that selectively inhibit single PI3K isoforms or only mTORC1, as it may prevent compensatory activation within the pathway that can lead to treatment resistance . In preclinical studies, this compound has demonstrated significant antitumor activity in lymphoma models , both as a single agent and in combination with other therapies such as venetoclax, ibrutinib, and rituximab . Research indicates that sensitivity to this compound may be associated with specific genetic features, including high expression of B-cell receptor (BCR) pathway transcripts . Furthermore, the compound has shown activity in models with primary or secondary resistance to other PI3K inhibitors like idelalisib, highlighting its distinct profile and potential utility in overcoming treatment resistance . The chemical formula of this compound is C17H20F3N7O2, and its molecular weight is 411.39 g/mol . This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225037-39-7
Record name Bimiralisib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimiralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIMIRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bimiralisib's Mechanism of Action in Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimiralisib (PQR309) is an orally bioavailable small molecule that acts as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] As a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and a direct, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes, this compound targets a central hub for cellular growth, proliferation, and survival that is frequently dysregulated in lymphoma.[1][2][3] Preclinical and clinical studies have demonstrated its activity against a range of lymphoma subtypes, including in models with resistance to other targeted agents.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism: Dual Inhibition of PI3K and mTOR

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, metabolism, and survival.[6] Its activation is a common feature in many cancers, including various types of lymphoma, making it a prime target for therapeutic intervention.[7]

This compound exerts its anti-lymphoma effects by simultaneously inhibiting two key nodes in this pathway:

  • Phosphoinositide 3-Kinase (PI3K): this compound inhibits all four class I PI3K isoforms (α, β, γ, and δ).[8] This broad inhibition is significant as it can potentially circumvent the resistance mechanisms that may arise from the redundancy of PI3K isoforms.[4]

  • Mammalian Target of Rapamycin (mTOR): The drug directly inhibits both mTORC1 and mTORC2 complexes in an ATP-competitive manner.[2][3] This dual TORC inhibition is crucial because mTORC1 inhibition alone can lead to a feedback activation of AKT via mTORC2, a potential resistance mechanism that this compound is designed to overcome.[2]

By blocking both PI3K and mTOR, this compound effectively shuts down downstream signaling, leading to a reduction in the phosphorylation of key effectors like AKT and S6 ribosomal protein. This dual blockade is intended to be more potent than inhibiting either PI3K or mTOR alone.[8]

Signaling Pathway Modulation

The primary mechanism of this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation inhibits This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

This compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Beyond its primary targets, proteomic and transcriptomic analyses of lymphoma cells treated with this compound have revealed modulation of a broader range of signaling pathways and cellular processes. These include:

  • B-Cell Receptor (BCR) Signaling: Sensitivity to this compound has been associated with high expression of genes in the BCR pathway.[4]

  • NFκB Pathway [7]

  • MAPK/RAS Signaling [7]

  • Myc Pathway [5][7]

  • Apoptosis and Cell Cycle Regulation [5][7]

  • mRNA Processing and Glycolysis [7]

This broad impact on multiple oncogenic pathways likely contributes to its anti-lymphoma activity.

In Vitro and Preclinical Efficacy

This compound has demonstrated significant anti-proliferative activity across a large panel of lymphoma cell lines.

Anti-Proliferative Activity
Lymphoma SubtypeMedian IC50 (nM)95% Confidence Interval (nM)
Diffuse Large B-cell Lymphoma (DLBCL)166128 - 343
Mantle Cell Lymphoma (MCL)235155 - 381
Splenic Marginal Zone Lymphoma (SMZL)214188 - 304

Data from a study on 40 lymphoma cell lines treated with increasing doses of this compound for 72 hours.[9]

Notably, there was no significant difference in sensitivity between the activated B-cell like (ABC) and germinal center B-cell (GCB) subtypes of DLBCL.[4][9] The primary mechanism of action for this anti-proliferative effect is cell cycle arrest at the G1 phase, with apoptosis being induced in a smaller subset of cell lines.[4][10][11]

Activity in Resistant Models

A key finding from preclinical studies is this compound's activity in lymphoma cell lines with both primary and secondary resistance to the PI3Kδ inhibitor, idelalisib.[4][7] This suggests that the broader inhibition of all PI3K isoforms and the simultaneous targeting of mTOR can overcome resistance mechanisms specific to more selective PI3K inhibitors.

Clinical Efficacy and Safety in Lymphoma

This compound has been evaluated in Phase I and II clinical trials for patients with relapsed or refractory lymphomas.

Clinical Trial Design and Dosing

A Phase I/II study (NCT02249429) evaluated the safety and efficacy of this compound in patients with relapsed or refractory lymphoma.[12] The study explored continuous daily oral dosing at 60 mg and 80 mg.[2][13] The maximum tolerated dose (MTD) in a prior study in solid tumors was established at 80 mg once daily.[2][12] Due to toxicity with continuous dosing, intermittent schedules have also been explored.[1][6]

Clinical Response

In a study of 50 patients with various lymphoma histologies, the following overall response rates were observed with continuous dosing:

HistologyNumber of PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Stable Disease (SD)
Overall 5014%4%10%36%
Diffuse Large B-cell Lymphoma (DLBCL)17----
Follicular Lymphoma (FL)9----
T-cell Lymphoma8----

Data from a Phase I/II study in heavily pretreated patients.[3][13] The majority of patients had received a median of 5 prior lines of treatment.[3][13]

Safety and Tolerability

The clinical use of this compound has been associated with significant on-target toxicities, which are common for inhibitors of the PI3K/mTOR pathway.

Adverse Event (Grade ≥3)Percentage of Patients
Hyperglycemia24%
Thrombocytopenia22%
Neutropenia20%
Diarrhea12%

Data from a Phase I/II study with 60 mg and 80 mg continuous dosing.[2][13] Overall, 70% of patients experienced a grade 3 treatment-emergent adverse event, and 34% had a grade 4 event.[2][13] 28% of patients discontinued treatment due to toxicity.[2][13]

The significant incidence of hyperglycemia is a direct consequence of inhibiting the PI3K/AKT/mTOR pathway, which plays a key role in insulin signaling.[2] Management of this side effect often requires oral antihyperglycemic agents or insulin.[2][13]

Experimental Protocols

In Vitro Anti-Proliferative Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in lymphoma cell lines.

Methodology:

  • Lymphoma cell lines are seeded in 96-well plates at an appropriate density.

  • Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

  • Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

  • The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]

Western Blot Analysis for Phospho-Protein Levels

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/mTOR signaling pathway.

Methodology:

  • Lymphoma cells are treated with this compound or a vehicle control for a specified time.

  • In some experiments, cells may be stimulated (e.g., with anti-IgM) to activate the BCR pathway.[4]

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT (Ser473), total AKT, p-mTOR, etc.).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

The following diagram outlines the general workflow for a Western blot experiment.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with this compound Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

A generalized workflow for Western blot analysis.

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR pathways with demonstrated preclinical activity in a wide range of lymphoma models, including those with acquired resistance to other targeted therapies. Its mechanism of action is centered on the comprehensive shutdown of the PI3K/AKT/mTOR signaling cascade, leading to cell cycle arrest and, in some cases, apoptosis. While clinical activity has been observed in heavily pretreated lymphoma patients, its utility is tempered by a significant on-target toxicity profile, particularly hyperglycemia. Future development of this compound in lymphoma may focus on intermittent dosing schedules, combination therapies, and patient selection based on biomarkers to enhance its therapeutic index.

References

PQR309 (Bimiralisib): A Technical Guide to its Dual PI3K/mTOR Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical and clinical activity of PQR309 (bimiralisib), a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document collates quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development of this compound.

Core Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

PQR309 is a pan-class I PI3K inhibitor, targeting the α, β, γ, and δ isoforms, as well as an ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1] This dual-action mechanism is designed to overcome the feedback loops that can limit the efficacy of single-target PI3K or mTOR inhibitors.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various human cancers.[2] By simultaneously blocking two key nodes in this pathway, PQR309 aims to achieve a more profound and durable anti-cancer effect.[2] A key characteristic of this compound is its ability to cross the blood-brain barrier, opening up therapeutic possibilities for central nervous system (CNS) malignancies.[1]

Quantitative Data on PQR309 Activity

The inhibitory activity of PQR309 has been quantified across various enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity (IC50) of PQR309 against PI3K Isoforms and mTOR
TargetIC50 (nM)
PI3Kα33
PI3Kβ661
PI3Kγ708
PI3Kδ451
mTOR89

Data sourced from MedChemExpress.[3]

Table 2: In Vitro Anti-proliferative Activity (IC50) of PQR309 in Various Lymphoma Cell Lines
Cell Line TypeMedian IC50 (nM)95% Confidence Interval (nM)
All Lymphoma Lines (n=49)233174–324
B-cell LymphomaMore active-
T-cell derived ALCLLess active-

Activity was determined after 72 hours of exposure.[4]

Table 3: In Vitro Anti-proliferative Activity (IC50) of PQR309 in Nasopharyngeal Carcinoma (NPC) Cell Lines
Cell Line PIK3CA StatusIC50 Range (µM)
PIK3CA Mutant0.008617 - 0.6002
PIK3CA Wild-Type (HK-1)0.01342
PIK3CA Wild-Type (C666-1)0.01495

Sensitivity to PQR309 was not significantly influenced by the PIK3CA mutation status.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of PQR309 are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the general steps for determining the anti-proliferative activity of PQR309 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Lymphoma or other cancer cell lines

  • PQR309 (this compound)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PQR309 in culture medium. Remove the medium from the wells and add 100 µL of the PQR309 dilutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.[4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of PQR309 that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the PQR309 concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Phosphorylated Proteins

This protocol describes the general procedure for assessing the effect of PQR309 on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway, such as Akt and mTOR.

Materials:

  • Cancer cell lines

  • PQR309 (this compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with various concentrations of PQR309 or vehicle control for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total protein (e.g., anti-total-Akt).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative change in phosphorylation upon treatment with PQR309.

Visualizations

PI3K/mTOR Signaling Pathway and PQR309 Inhibition

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PI3K->PIP3 PQR309 PQR309 (this compound) PQR309->PI3K mTORC2 mTORC2 PQR309->mTORC2 mTORC1 mTORC1 PQR309->mTORC1 PDK1->AKT Phosphorylation (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition Survival Cell Survival AKT->Survival mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation Inhibition of Translation Initiation

Caption: PI3K/mTOR signaling pathway and the inhibitory action of PQR309.

Experimental Workflow for Assessing PQR309 Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cancer Cell Lines treatment Treat with PQR309 (Dose-Response) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_analysis Protein Extraction & Western Blot treatment->protein_analysis ic50 Determine IC50 viability_assay->ic50 phospho Analyze Phosphorylation of Akt, mTOR, etc. protein_analysis->phospho xenograft Establish Tumor Xenografts in Mice ic50->xenograft Inform Dosing phospho->xenograft Confirm Mechanism drug_admin Administer PQR309 (e.g., Oral Gavage) xenograft->drug_admin tumor_measurement Monitor Tumor Growth drug_admin->tumor_measurement efficacy Evaluate Anti-tumor Efficacy tumor_measurement->efficacy

Caption: A generalized experimental workflow for evaluating the activity of PQR309.

References

Bimiralisib (PQR309): A Technical Guide to its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimiralisib, also known as PQR309, is a potent, orally bioavailable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] As a dual pan-class I PI3K/mTOR inhibitor, it has demonstrated significant preclinical antitumor activity in a variety of cancer models, including lymphomas and solid tumors.[2][3][4][5] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, opening therapeutic possibilities for central nervous system (CNS) malignancies.[1] This technical guide provides an in-depth overview of this compound's target profile, selectivity, and the experimental methodologies used for its characterization.

Target Profile and Selectivity

This compound is a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and also directly inhibits mTORC1 and mTORC2 complexes in an ATP-competitive manner.[1][3] This dual inhibition is designed to overcome the feedback loops and pathway redundancy that can limit the efficacy of more selective inhibitors.[1]

Biochemical Potency

The inhibitory activity of this compound against its primary targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and relatively balanced inhibition of PI3Kα and mTOR, with varying potency against other PI3K isoforms.

TargetIC50 (nM)
PI3Kα33[6]
PI3Kβ661[6]
PI3Kγ708[6]
PI3Kδ451[6]
mTOR89[6]
Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms and mTOR.

This compound also demonstrates potent activity against common activating mutations in the PIK3CA gene, which are frequently observed in human cancers.

TargetIC50 (nM)
PI3Kα (H1047R)36[6]
PI3Kα (E542K)63[6]
PI3Kα (E545K)136[6]
Table 2: In vitro inhibitory activity of this compound against mutant PI3Kα isoforms.
Cellular Activity

In cellular assays, this compound effectively inhibits the PI3K/mTOR signaling pathway, leading to a reduction in the phosphorylation of downstream effectors such as Akt and S6 ribosomal protein.[4] This inhibition of cellular proliferation has been observed across a broad range of cancer cell lines. For instance, in a panel of 49 lymphoma cell lines, this compound demonstrated a median IC50 value of 233 nM.[2][4] The primary mechanism of its antiproliferative effect is the induction of G1-phase cell cycle arrest.[4][7]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by concurrently blocking two critical nodes in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) This compound This compound (PQR309) This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

The characterization of this compound's target profile and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Purified recombinant PI3K or mTOR enzyme

  • Lipid substrate (e.g., PIP2) for PI3K or protein substrate for mTOR

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.

    • Add serial dilutions of this compound to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A Prepare Kinase/ Substrate Mix B Add this compound (Serial Dilutions) A->B C Initiate with ATP B->C D Incubate C->D E Add ADP-Glo™ Reagent D->E F Incubate E->F G Add Kinase Detection Reagent F->G H Incubate G->H I Measure Luminescence H->I J Calculate IC50 I->J

Caption: Workflow for a typical biochemical kinase assay (e.g., ADP-Glo™).

Cellular Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Logical_Relationship This compound This compound (PQR309) PI3K_Inhibition Pan-PI3K Inhibition (α, β, γ, δ) This compound->PI3K_Inhibition mTOR_Inhibition mTOR Inhibition (mTORC1/2) This compound->mTOR_Inhibition Pathway_Blockade Dual PI3K/mTOR Pathway Blockade PI3K_Inhibition->Pathway_Blockade mTOR_Inhibition->Pathway_Blockade Downstream_Effects Reduced Phosphorylation of AKT, S6, etc. Pathway_Blockade->Downstream_Effects Cellular_Outcomes G1 Cell Cycle Arrest & Inhibition of Proliferation Downstream_Effects->Cellular_Outcomes Therapeutic_Potential Antitumor Activity Cellular_Outcomes->Therapeutic_Potential

Caption: Logical relationship of this compound's dual inhibition and its effects.

Conclusion

This compound (PQR309) is a potent dual pan-PI3K and mTOR inhibitor with a well-characterized target profile. Its ability to inhibit all class I PI3K isoforms and both mTOR complexes provides a comprehensive blockade of this critical signaling pathway. The demonstrated efficacy in various preclinical models, including those with resistance to other targeted therapies, highlights its potential as a valuable therapeutic agent in oncology. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound and other dual PI3K/mTOR inhibitors.

References

A Technical Guide to the Preclinical Antitumor Activity of Bimiralisib (PQR309)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the preclinical data for Bimiralisib (PQR309), a novel, orally bioavailable, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). The information presented herein is collated from key preclinical studies to serve as a technical resource for professionals in oncology research and drug development.

Mechanism of Action

This compound is a pan-class I PI3K inhibitor, targeting all four isoforms (α, β, γ, δ), and also directly inhibits mTOR kinase (mTORC1 and mTORC2). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By dually targeting both PI3K and mTOR, this compound is designed to provide a more comprehensive and durable pathway inhibition than targeting either kinase alone. This dual action can prevent the feedback activation of AKT that often occurs with mTOR-only inhibitors, potentially overcoming a key mechanism of drug resistance.

The inhibition of PI3K/mTOR by this compound leads to the reduced phosphorylation of downstream signaling components, including AKT. This disruption culminates in cell cycle arrest, primarily at the G1 phase, and in some cases, the induction of apoptosis, thereby inhibiting tumor cell growth.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates 4E-BP1 4E-BP1 / S6K mTORC1->4E-BP1 Phosphorylates Proliferation Cell Growth, Proliferation, Survival 4E-BP1->Proliferation Leads to This compound This compound (PQR309) This compound->PI3K This compound->mTORC2 This compound->mTORC1

This compound inhibits the PI3K/mTOR signaling pathway.

Preclinical Antitumor Activity: In Vitro

This compound has demonstrated potent antiproliferative activity across a wide array of hematological and solid tumor cell lines. The primary mechanism of its antitumor effect in vitro is cytostatic, characterized by a robust arrest of the cell cycle in the G1 phase.

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for this compound in various cancer cell line panels.

Cancer TypeCell Line PanelNo. of Cell LinesParameterMedian Value (nM)Reference
LymphomaVarious Subtypes49IC50233
Solid TumorsVarious Types135GI50~500
DLBCLABC and GCB Subtypes27IC50166
Mantle Cell Lymphoma (MCL)-10IC50234
Splenic Marginal Zone Lymphoma (SMZL)-3IC50214
Anaplastic Large Cell Lymphoma (ALCL)-8IC50664

DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-cell like.

Antiproliferative Assay (MTT):

  • Cell Seeding: Cancer cell lines were seeded into 384-well plates at their respective optimal densities.

  • Drug Application: Cells were exposed to increasing concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The plates were incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) reagent was added to each well and incubated to allow for formazan crystal formation by viable cells.

  • Data Analysis: Formazan crystals were solubilized, and the absorbance was read using a plate reader. IC50 values (the concentration of drug that inhibits cell viability by 50%) were calculated using normalized data.

Cell Cycle Analysis:

  • Treatment: Cells were treated with this compound (e.g., 1 µmol/L) or DMSO for 72 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed, typically with cold 70% ethanol.

  • Staining: Fixed cells were treated with RNase A and stained with a fluorescent DNA intercalating agent, such as propidium iodide.

  • Flow Cytometry: The DNA content of individual cells was quantified using a flow cytometer.

  • Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined using cell cycle analysis software.

Bimiralisib: An In-Depth Technical Guide to Blood-Brain Barrier Penetration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimiralisib (PQR309) is an orally bioavailable, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) that has demonstrated potent antineoplastic activity in preclinical models. A key characteristic of this compound is its ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for the treatment of primary and metastatic brain cancers. This technical guide provides a comprehensive overview of the methodologies and findings from preclinical studies assessing the BBB penetration of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1] As a pan-class I PI3K inhibitor, it targets all four isoforms (α, β, γ, δ) and also inhibits mTOR kinase.[2][3] This dual-inhibition mechanism is designed to overcome feedback loops that can limit the efficacy of single-target inhibitors.[3]

PI3K_mTOR_Pathway cluster_membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 PDK1->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Analysis of Blood-Brain Barrier Penetration

Preclinical pharmacokinetic studies have been conducted in mice, rats, and dogs to evaluate the distribution of this compound into the central nervous system (CNS). The key parameter for assessing BBB penetration is the brain-to-plasma concentration ratio (Kp). While specific Kp,uu (unbound brain-to-unbound plasma concentration ratio) values are not publicly available, the total concentration ratios indicate significant brain penetration.

Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound

SpeciesDose & RouteTime PointCmax Plasma (ng/mL)Cmax Brain (ng/g)Brain-to-Plasma Ratio (at Cmax)Reference
Rat (Female)10 mg/kg, p.o.1-2 h~1000-1200Comparable to plasma~1.0[3]
Mouse (Female CD-1)Not specified, p.o.Not specifiedSimilar to brainSimilar to plasma~1.0[4]

Note: The values in this table are estimations derived from graphical data and qualitative statements in the cited literature, as precise numerical data was not provided in the publications.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's BBB penetration.

In Vivo Pharmacokinetic Studies

These studies are designed to determine the concentration-time profiles of this compound in both plasma and brain tissue following administration.

InVivo_Workflow start Start: Acclimatize Animals dosing Administer this compound (p.o. or i.v.) start->dosing sampling Collect Blood and Brain Samples at Predetermined Time Points dosing->sampling blood_processing Process Blood to Plasma (Centrifugation) sampling->blood_processing brain_processing Brain Homogenization sampling->brain_processing extraction Liquid-Liquid Extraction of Drug from Plasma and Brain Homogenate blood_processing->extraction brain_processing->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Brain-to-Plasma Ratio) analysis->data_analysis end End: Determine BBB Penetration data_analysis->end

Figure 2: General workflow for in vivo assessment of BBB penetration.

3.1.1. Animal Models

  • Species: Female CD-1 mice and female Sprague-Dawley rats have been reported for pharmacokinetic studies.[3][4]

  • Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

3.1.2. Dosing

  • Formulation: For oral administration, this compound is often formulated as a suspension in a vehicle such as 10% (w/v) Tween 80 in water.[4]

  • Administration: Dosing is performed via oral gavage (p.o.) or intravenous (i.v.) injection.

3.1.3. Sample Collection

  • Time Points: Blood and brain samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to construct a concentration-time curve.

  • Blood Collection: Blood is typically collected via cardiac puncture into tubes containing an anticoagulant (e.g., heparin). Plasma is then separated by centrifugation.

  • Brain Collection: Following blood collection, animals are euthanized, and the whole brain is excised, rinsed with cold saline to remove excess blood, and stored at -80°C until analysis.

Sample Preparation and Bioanalysis

3.2.1. Brain Tissue Homogenization

  • The weighed brain tissue is thawed.

  • A homogenization buffer (e.g., phosphate-buffered saline, PBS) is added to achieve a specific tissue-to-buffer ratio (e.g., 1:3 w/v).

  • The tissue is homogenized using a mechanical homogenizer until a uniform consistency is achieved.

  • The homogenate is then centrifuged, and the supernatant is collected for analysis.

3.2.2. Drug Extraction

  • A liquid-liquid extraction procedure is commonly used to isolate this compound from the biological matrix (plasma or brain homogenate). This typically involves the addition of an organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) to precipitate proteins and extract the drug. An internal standard is added prior to extraction for accurate quantification.[5][6]

3.2.3. LC-MS/MS Quantification

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the standard for sensitive and specific quantification of this compound.[7]

  • Chromatographic Separation: An Atlantis dC18 column (100 × 4.6 mm) with an isocratic mobile phase has been described for the separation of this compound.[7]

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The specific ion transitions monitored are m/z 412.2 → 141.0 for this compound.[7]

  • Calibration: A calibration curve is generated using standards of known this compound concentrations in the same biological matrix to ensure accurate quantification.[7]

Conclusion

The available preclinical data consistently demonstrate that this compound is a brain-penetrant molecule, with brain concentrations reaching levels comparable to those in plasma in rodent models.[3][4] This characteristic, combined with its potent dual inhibition of the PI3K/mTOR pathway, underscores its potential as a therapeutic agent for CNS malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound's CNS pharmacokinetic profile in further nonclinical and clinical studies. Future research should aim to determine the unbound brain-to-plasma concentration ratio (Kp,uu) to provide a more precise measure of the pharmacologically active fraction of the drug in the brain.

References

Bimiralisib (PQR309): A Technical Guide on its Dual Role in Inducing Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimiralisib (also known as PQR309) is an orally bioavailable, potent, and selective dual inhibitor of pan-class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR) kinases (mTORC1 and mTORC2).[1][2] Activation of the PI3K/AKT/mTOR signaling pathway is a critical driver of cell growth, proliferation, survival, and metabolic programming, and its deregulation is a frequent event in a wide range of human cancers.[3][4] Consequently, this compound has been a subject of extensive preclinical and clinical investigation. This technical guide provides an in-depth analysis of this compound's primary mechanisms of anti-neoplastic activity, focusing on its distinct but interconnected roles in inducing G1 cell cycle arrest and promoting apoptosis. We present a consolidation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound exerts its function by inhibiting all four class I PI3K isoforms (α, β, γ, δ) and mTOR.[1][5] This dual inhibition is critical, as it simultaneously blocks the primary downstream effector of PI3K, AKT, and directly inhibits mTORC1 and mTORC2, which are central regulators of protein synthesis, cell growth, and survival.[2][6] By targeting both kinases, this compound can circumvent the compensatory feedback loops that often limit the efficacy of agents that inhibit only PI3K or mTOR alone.[1][2] The inhibition of this pathway leads to reduced phosphorylation of key downstream targets, including AKT, S6 ribosomal protein, and 4E-BP1, culminating in two major cellular outcomes: arrest of the cell cycle and induction of apoptosis.[2][3]

Bimiralisib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_effects Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival (Anti-Apoptosis) AKT->Survival mTORC2 mTORC2 mTORC2->AKT pS473 S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 | CellCycle G1/S Transition mTORC1->CellCycle Proliferation Protein Synthesis & Proliferation S6K->Proliferation EBP1->Proliferation X This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Induction of Cell Cycle Arrest

A predominant effect of this compound across numerous cancer cell types is the induction of cell cycle arrest, primarily in the G1 phase.[2][4][7] This cytostatic effect is a direct consequence of inhibiting the PI3K/mTOR pathway, which controls the expression of key cell cycle regulators. Downregulation of mTORC1 signaling leads to decreased synthesis of proteins essential for the G1 to S phase transition, such as Cyclin D1.[4] Concurrently, inhibition of this pathway can lead to the stabilization and upregulation of cyclin-dependent kinase inhibitors like p27.[7][8] The collective result is a halt in cell cycle progression, preventing cellular proliferation.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on cell cycle distribution in various human cancer cell lines.

Cell LineCancer TypeTreatment (Conc. & Time)% G1 Phase (Control)% G1 Phase (Treated)% S Phase (Control)% S Phase (Treated)Citation(s)
KARPAS422Lymphoma1 µM, 72h~55%~75%~35%~15%[9]
U87Glioblastoma5 µM, 48h55.1%72.3%33.2%18.5%[10][11]
U251Glioblastoma10 µM, 48h59.8%75.4%28.7%16.2%[10][11]
AN3CAEndometrial1 µM, 48h53.6%68.2%31.9%19.8%[7][8]
HEC-59Endometrial1 µM, 48h52.1%69.5%35.4%18.3%[7][8]

Note: Values are approximated from published data for illustrative purposes.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol provides a generalized method for analyzing DNA content and cell cycle distribution via propidium iodide (PI) staining and flow cytometry.[12][13][14][15]

  • Cell Preparation: Culture cells to ~70-80% confluency. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 48-72 hours).

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells to ensure all cells, including any detached apoptotic cells, are collected.

  • Cell Counting: Count cells to ensure approximately 1-2 x 10⁶ cells per sample.

  • Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of 2-5 mL. This step is critical to prevent cell clumping.[13] Incubate for at least 30 minutes on ice. Samples can be stored at -20°C for several weeks.

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and decant the ethanol.[13] Wash the pellet twice with PBS.

  • RNAse Treatment: Resuspend the cell pellet in a staining solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[12][16] Incubate for 30 minutes at room temperature.

  • PI Staining: Add Propidium Iodide to a final concentration of ~50 µg/mL.[16] Mix well and incubate for at least 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red, ~610 nm). Collect data for at least 10,000 single-cell events. Use pulse-width or area vs. height parameters to exclude doublets and aggregates.[16]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Induction of Apoptosis

In addition to its cytostatic effects, this compound can also be cytotoxic by inducing apoptosis, or programmed cell death. The PI3K/AKT pathway is a potent pro-survival signaling cascade that, when active, phosphorylates and inactivates pro-apoptotic proteins such as Bad and stabilizes anti-apoptotic proteins like Bcl-2 and Bcl-xL. By inhibiting this pathway, this compound shifts the balance in favor of apoptosis.[4][10] This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases like cleaved caspase-3.[10][11]

Quantitative Data: Apoptosis Induction

Studies show that the extent of apoptosis induction by this compound is highly context-dependent. In some cancer types, such as glioblastoma, it is a significant contributor to the drug's efficacy, while in others, like lymphoma and endometrial cancer, the effect is more modest compared to cell cycle arrest.[4][7][9]

Cell LineCancer TypeTreatment (Conc. & Time)% Apoptotic Cells (Control)% Apoptotic Cells (Treated)Citation(s)
U87Glioblastoma20 µM, 48h~5%~35%[10]
U251Glioblastoma20 µM, 48h~4%~30%[10]
AN3CAEndometrial1 µM, 48h~3%~8% (Slight induction)[7][8]
HEC-59Endometrial1 µM, 48h~4%~9% (Slight induction)[7][8]
SU-DHL-6Lymphoma500 nM, 72h~10%~25% (>2-fold increase)[9]
KARPAS422Lymphoma500 nM, 72h~8%~12% (No significant induction)[9]

Note: Values are approximated from published data for illustrative purposes. Apoptotic cells typically represent the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) populations.

Experimental Protocol: Apoptosis Assay by Annexin V & PI Staining

This protocol outlines a standard method for detecting apoptosis using fluorochrome-conjugated Annexin V and propidium iodide (PI).[17]

  • Cell Preparation and Treatment: Seed and treat cells with this compound as described in section 3.2.

  • Harvesting: Collect both floating and adherent cells to ensure the inclusion of all apoptotic populations.[18]

  • Washing: Wash cells once with cold PBS and centrifuge at 300-500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[19]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1-5 x 10⁵ cells) to a new tube.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) according to the manufacturer's recommendation (typically ~5 µL).

    • Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early and late apoptotic/necrotic cells.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][19]

  • Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[19] Analyze immediately by flow cytometry.

  • Flow Cytometry Analysis and Gating:

    • Use unstained and single-stained controls to set compensation and gates correctly.

    • Viable cells: Annexin V negative and PI negative.

    • Early apoptotic cells: Annexin V positive and PI negative (due to phosphatidylserine externalization with an intact membrane).

    • Late apoptotic/necrotic cells: Annexin V positive and PI positive (due to loss of membrane integrity).[17]

Visualizing the Experimental Workflow

To determine the dominant cellular response to this compound—be it cytostatic or cytotoxic—a structured experimental workflow is essential. The following diagram illustrates a logical progression of in vitro assays.

Experimental_Workflow Start Cancer Cell Lines (e.g., Lymphoma, Glioblastoma) Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability Flow Flow Cytometry Analysis Treatment->Flow Western Western Blot Analysis (p-AKT, p-S6K, Cyclin D1, Cleaved Caspase-3) Treatment->Western Conclusion Determine Dominant Mechanism: Cytostatic (Arrest) vs. Cytotoxic (Apoptosis) Viability->Conclusion CellCycle Cell Cycle Analysis (PI Staining) Flow->CellCycle Apoptosis Apoptosis Assay (Annexin V / PI) Flow->Apoptosis CellCycle->Conclusion Apoptosis->Conclusion Western->Conclusion

Caption: Workflow for dissecting this compound's cytostatic vs. cytotoxic effects.

Conclusion: A Predominantly Cytostatic Agent with Context-Dependent Cytotoxicity

The collective evidence indicates that this compound functions through a dual mechanism, impacting both cell cycle progression and apoptosis. However, in many solid tumor and hematological malignancy models, its primary effect is cytostatic, inducing a robust G1 cell cycle arrest.[7][9][21] While apoptosis is induced, particularly at higher concentrations or in specific cellular contexts like glioblastoma, it is often a less pronounced feature compared to the halt in proliferation.[9][10] This distinction is crucial for drug development professionals when designing combination therapies. Pairing this compound with agents that target cells in different cell cycle phases or with pro-apoptotic drugs could yield synergistic effects. Understanding this balance between cell cycle arrest and apoptosis is paramount for optimizing the clinical application of this compound and other PI3K/mTOR inhibitors.

References

An In-depth Technical Guide to Bimiralisib (PQR309): A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Bimiralisib (PQR309) is a potent, orally bioavailable, and brain-penetrant small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). As a pan-inhibitor of class I PI3K isoforms and a direct, ATP-competitive inhibitor of both mTORC1 and mTORC2, this compound is designed to overcome feedback loops that can limit the efficacy of single-target agents. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) malignancies. Preclinical studies have demonstrated significant antineoplastic activity in a wide array of cancer models, including lymphomas and solid tumors. Clinical development has shown modest efficacy but has been challenged by on-target toxicities, such as hyperglycemia, prompting the exploration of intermittent dosing schedules to improve its therapeutic index.

Chemical Structure and Physicochemical Properties

This compound is a 4,6-dimorpholino-1,3,5-triazine derivative. Its chemical identity and core properties are summarized below.

Table 1: Chemical Identity of this compound (PQR309)

IdentifierValue
IUPAC Name 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine[1][2][3]
Synonyms PQR309, PI3K-IN-2[2][3][4]
CAS Number 1225037-39-7[1][2][3][5][6][7]
Molecular Formula C₁₇H₂₀F₃N₇O₂[1][2][3][5][6][7][8]
Molecular Weight 411.38 g/mol [5][8]
SMILES NC1=NC=C(C2=NC(N3CCOCC3)=NC(N4CCOCC4)=N2)C(C(F)(F)F)=C1[1][5]
InChI Key ADGGYDAFIHSYFI-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties of this compound (PQR309)

PropertyValue
Appearance Crystalline solid[2]
Purity ≥98%[2]
Solubility DMSO: 10 mg/mL[2]DMF: 10 mg/mL[2]Ethanol: 2 mg/mL[2]
Storage Dry, dark at 0-4°C for short term; -20°C for long term[1]

Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound functions as a dual inhibitor of the PI3K/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its activation is a common hallmark of many cancers.[10] this compound was designed to replace the pyrimidine core of the pan-PI3K inhibitor buparlisib with a triazine core to achieve a balanced inhibition of both PI3K and mTOR.[10]

It is a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and acts as a direct, ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 complexes.[7][8][11] This dual-action mechanism is intended to provide a more comprehensive pathway blockade than inhibiting either PI3K or mTOR alone, potentially overcoming the negative feedback loop where mTORC1 inhibition can lead to AKT activation via mTORC2.[9][10][11]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P-Ser308 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT P-Ser473 (Full Activation) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibits This compound This compound (PQR309) This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

This compound's mechanism of action on the PI3K/AKT/mTOR signaling pathway.

Pharmacological Properties

This compound exhibits potent inhibitory activity against its target kinases and has demonstrated favorable pharmacokinetic properties in preclinical models, including the ability to penetrate the central nervous system.

Table 3: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Binding Constant (K_d, nM)
PI3Kα 33[8]1.5[10]
PI3Kβ 661[8]11[10]
PI3Kγ 708[8]25[10]
PI3Kδ 451[8]25[10]
mTOR 89[8]12[10]
PI3Kα (H1047R mutant) 36[8]N/A
PI3Kα (E542K mutant) 63[8]N/A
PI3Kα (E545K mutant) 136[8]N/A

Preclinically, this compound has shown efficacy in numerous cancer cell lines. In a screen of 49 lymphoma cell lines, it demonstrated a median IC₅₀ of 233 nmol/L.[12] The primary mechanism of its antiproliferative effect is cell cycle arrest at the G1 phase rather than the induction of apoptosis.[5][12]

Table 4: Preclinical Pharmacokinetic Parameters of this compound

SpeciesAdministrationCₘₐₓHalf-life (t₁/₂)Bioavailability
Mouse (female) IVN/A9-10 minN/A
Mouse (female) PON/A13-36 min>50%[5]
Dog (male Beagle) PO (10 mg/kg)583 ng/mL (~1.5 µM)[5]>7 h[5]23%[5]

Preclinical and Clinical Development

Preclinical Efficacy

This compound has demonstrated broad antitumor activity in preclinical models. It shows efficacy in cell lines derived from both solid tumors and hematological malignancies.[10] Notably, it retains activity in lymphoma cell lines that have developed primary or secondary resistance to the PI3Kδ inhibitor idelalisib.[10][12] In vivo studies using xenograft models, such as a rat model with PC3 prostate cancer cells, have confirmed its ability to inhibit tumor growth.[5]

Clinical Trials

This compound has undergone several Phase I and II clinical trials. An early Phase I study in patients with advanced solid tumors established a maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of 80 mg administered once daily.[11][13] However, this continuous dosing schedule was associated with significant toxicities, including hyperglycemia, neutropenia, thrombocytopenia, and diarrhea, which are known class-effects of PI3K/mTOR inhibitors.[11]

These adverse events prompted the investigation of intermittent dosing schedules to improve tolerability.[14] A subsequent Phase I study explored schedules such as dosing on days 1 and 2 of each week.[14] While an MTD was not reached with intermittent schedules, a dose of 140 mg on days 1 and 2 weekly was selected for further testing.[14] Despite the challenging safety profile, signs of clinical activity, including partial responses, have been observed in patients with lymphoma and certain solid tumors.[11][14] Topical formulations of this compound are also being explored for skin conditions like actinic keratosis.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize this compound.

In Vitro Cell Proliferation (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.

MTT_Workflow Start Start Seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) Start->Seed Incubate1 2. Incubate Overnight (Allow cells to adhere) Seed->Incubate1 Treat 3. Treat with this compound (Serial dilutions + DMSO control) Incubate1->Treat Incubate2 4. Incubate for 72 hours Treat->Incubate2 AddMTT 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) Incubate2->AddMTT Incubate3 6. Incubate for 2-4 hours (Allow formazan formation) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals (Add 100 µL DMSO or solubilization buffer) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC₅₀ values) Read->Analyze End End Analyze->End

References

In Vitro Efficacy of Bimiralisib: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the dual PI3K/mTOR inhibitor, Bimiralisib (PQR309), and its demonstrated anti-proliferative effects across a spectrum of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its in vitro activity, detailed experimental methodologies, and the core signaling pathways it targets.

This compound is an orally bioavailable small molecule that acts as a pan-inhibitor of class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), functioning as a dual inhibitor of both mTORC1 and mTORC2 complexes.[1][2] This dual-inhibition strategy is designed to overcome feedback loops and resistance mechanisms that can limit the efficacy of single-target inhibitors. Preclinical studies have consistently demonstrated its potent anti-neoplastic activity in a wide array of cancer cell lines.[2]

Quantitative Efficacy of this compound in Cancer Cell Lines

This compound has shown significant anti-proliferative activity across numerous cancer cell lines, with notable efficacy in both hematological malignancies and solid tumors. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values from various in vitro studies.

Table 1: In Vitro Efficacy of this compound in Lymphoma Cell Lines

Cell LineCancer TypeIC50 (nM)
VariousLymphoma (49 cell lines)233 (median)

Data represents the median IC50 value after 72 hours of exposure to this compound.

Table 2: In Vitro Efficacy of this compound in Solid Tumor Cell Lines

Cell LineCancer TypeGI50 (nM)
VariousSolid Tumors (135 cell lines)~500 (median)

Data represents the median GI50 value after 72 hours of exposure to this compound.

Core Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[3][4] this compound inhibits all four class I PI3K isoforms (α, β, γ, and δ) as well as both mTOR complexes (mTORC1 and mTORC2).[1][2] This comprehensive inhibition leads to a downstream blockade of key cellular processes required for tumor growth.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, β, γ, δ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

This compound's inhibition of the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key in vitro experiments used to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the measurement of cell viability and proliferation using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (PQR309)

  • MTT reagent (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[6]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values using appropriate software.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound (PQR309)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental_Workflow start Start seed_cells Seed Cancer Cells (96-well or 6-well plates) start->seed_cells treat_this compound Treat with this compound (Dose-response) seed_cells->treat_this compound incubate Incubate (e.g., 72 hours) treat_this compound->incubate mtt_assay MTT Assay incubate->mtt_assay western_blot Western Blot incubate->western_blot mtt_steps Add MTT -> Incubate -> Solubilize -> Read Absorbance mtt_assay->mtt_steps data_analysis Data Analysis mtt_assay->data_analysis wb_steps Lyse Cells -> Quantify Protein -> SDS-PAGE -> Transfer -> Antibody Incubation -> Detect western_blot->wb_steps western_blot->data_analysis ic50 Determine IC50/GI50 data_analysis->ic50 pathway_inhibition Assess Pathway Inhibition (p-Akt, p-S6K, etc.) data_analysis->pathway_inhibition end End ic50->end pathway_inhibition->end

A generalized workflow for in vitro evaluation of this compound.

Conclusion

This compound demonstrates potent in vitro anti-proliferative activity across a broad range of cancer cell lines. Its mechanism of action, through the dual inhibition of PI3K and mTOR, provides a strong rationale for its continued investigation as a therapeutic agent. The detailed protocols provided in this guide are intended to support further research into the efficacy and mechanisms of this compound and other dual PI3K/mTOR inhibitors.

References

Methodological & Application

Application Notes & Protocols: Administration of Bimiralisib in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bimiralisib, also known as PQR309, is an orally bioavailable small molecule that acts as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] It is a pan-inhibitor, targeting all four class I PI3K isoforms (α, β, γ, δ) as well as the mTORC1 and mTORC2 complexes.[2][3][4] The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many human cancers.[5][6] By simultaneously targeting both PI3K and mTOR, this compound aims to overcome feedback loops that can limit the efficacy of single-target inhibitors.[2] Preclinical studies have demonstrated its anti-tumor activity in a variety of cancer models, including lymphomas and solid tumors, making it a compound of interest for cancer research.[2][7] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, suggesting potential utility for central nervous system (CNS) malignancies.[7][8]

These application notes provide a detailed protocol for the administration of this compound in mouse xenograft models, intended for researchers in oncology and drug development.

Mechanism of Action: PI3K/mTOR Pathway Inhibition

This compound exerts its anti-neoplastic effects by inhibiting the phosphorylation of key proteins within the PI3K/AKT/mTOR signaling cascade.[1] This dual inhibition leads to a G1 cell cycle arrest and a reduction in tumor cell proliferation.[1][8] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that activates downstream effectors like AKT. Activated AKT, in turn, modulates numerous cellular processes and activates the mTORC1 complex, a master regulator of protein synthesis and cell growth. This compound blocks the kinase activity of both PI3K and mTOR, effectively shutting down this pro-survival signaling network.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EBP1 4E-BP1 mTORC1->EBP1 Inhibits Proliferation Cell Growth & Survival S6K->Proliferation EBP1->Proliferation Represses This compound This compound This compound->PI3K This compound->mTORC1 Xenograft_Workflow A 1. Cell Culture (e.g., HNE1 cells) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Nude Mice B->C D 4. Tumor Growth Monitoring (Volume ≈ 100 mm³) C->D E 5. Randomization into Control & Treatment Groups D->E F 6. Daily Oral Gavage (Vehicle or this compound) E->F G 7. Monitor Tumor Volume & Body Weight F->G H 8. Study Endpoint & Tissue Collection G->H ~21 days I 9. Data Analysis (e.g., TGI calculation) H->I

References

Application Notes and Protocols for Cell Viability Assays with Bimiralisib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the effects of Bimiralisib on cell viability. Detailed protocols for key assays are included to ensure reliable and reproducible results.

Introduction to this compound

This compound (PQR309) is an orally bioavailable, potent, and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention.[4] this compound inhibits all four class I PI3K isoforms (α, β, δ, γ) and both mTORC1 and mTORC2 complexes.[1] By dual-targeting PI3K and mTOR, this compound can lead to tumor cell apoptosis and inhibit cell growth.[2] Preclinical studies have demonstrated its antitumor activity in various cancer models, including lymphomas and solid tumors.[5][6] The primary effect of this compound on cancer cells is inducing G1 cell cycle arrest, with apoptosis being observed in a subset of cell lines.[5][7]

Key Cell Viability Assays for this compound

Several assays can be employed to measure the effect of this compound on cell viability. The choice of assay depends on the specific research question, cell type, and experimental setup.

  • Metabolic Activity Assays (MTT and CellTiter-Glo®): These assays are colorimetric or luminescent methods that measure the metabolic activity of cells, which is proportional to the number of viable cells. They are widely used for determining the half-maximal inhibitory concentration (IC50) of a compound.

  • Apoptosis Assays (Annexin V Staining): This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by drug treatment. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. This data provides a reference for the expected potency of the compound.

Cell LineCancer TypeAssay DurationIC50 (nM)Reference
Lymphoma (Median of 49 cell lines)Lymphoma72 hours233[5]
AN3CAEndometrial Cancer48 hours~500[7]
HEC-59Endometrial Cancer48 hours~500[7]
IshikawaEndometrial Cancer48 hours~1000[7]
HEC-1AEndometrial Cancer48 hours~1000[7]

Note: The antiproliferative effect of this compound is primarily due to cell cycle arrest in the G1 phase, with apoptosis being induced in a smaller subset of cell lines.[5][7]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that determines the number of viable cells based on the quantification of ATP.

Materials:

  • CellTiter-Glo® Reagent

  • This compound

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled multiwell plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired concentrations of this compound to the wells. Include appropriate controls.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value as described for the MTT assay.

Annexin V Apoptosis Assay

This protocol outlines the steps for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • This compound

  • Complete cell culture medium

  • 6-well plates or culture flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or culture flasks at a density that will not lead to over-confluence during the treatment period.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the specified time. Include untreated and positive controls.

  • Cell Harvesting:

    • Harvest the cells, including any floating cells in the medium, by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Bimiralisib_Pathway cluster_outcomes Cellular Outcomes GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC1->Proliferation Inhibits Apoptosis mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest G1 Cell Cycle Arrest This compound->CellCycleArrest

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells incubate1 Incubate Overnight (Cell Attachment) seed_cells->incubate1 prepare_drug Prepare Serial Dilutions of this compound incubate1->prepare_drug treat_cells Treat Cells with This compound incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for Treatment Period (e.g., 48-72h) treat_cells->incubate2 assay Perform Cell Viability Assay (MTT, CellTiter-Glo, etc.) incubate2->assay measure Measure Signal (Absorbance/Luminescence) assay->measure analyze Data Analysis: Calculate % Viability & IC50 measure->analyze end End analyze->end

Workflow for in vitro cell viability drug screening.

References

Application Notes and Protocols for In Vivo Formulation of Bimiralisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimiralisib, also known as PQR309, is a potent, orally bioavailable, and brain-penetrant small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] As a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and an inhibitor of both mTORC1 and mTORC2 complexes, this compound is a critical tool for preclinical research in oncology.[1][2][4] Its mechanism of action targets a central signaling pathway that regulates cell metabolism, proliferation, and survival, which is frequently deregulated in various cancers.[5][6][7] Notably, this compound has demonstrated antitumor efficacy in a range of preclinical models, including lymphomas and solid tumors.[1][8][9] Its ability to cross the blood-brain barrier makes it a valuable candidate for investigating central nervous system (CNS) malignancies.[3][9][10]

These application notes provide detailed protocols for the formulation of this compound for in vivo studies, ensuring consistent and reliable delivery for pharmacokinetic and pharmacodynamic assessments.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine[2]
Molecular FormulaC₁₇H₂₀F₃N₇O₂[11]
Molecular Weight411.39 g/mol [11]
AppearanceSolid powder[11]
Solubility
   DMSO6 mg/mL[10]

Table 2: Recommended Formulations for In Vivo Oral Administration

FormulationVehicle CompositionFinal this compound ConcentrationNotes
Aqueous 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O0.3 mg/mLThe mixed solution should be prepared fresh and used immediately.[10][12]
Oil-based 5% DMSO + 95% Corn Oil0.3 mg/mLThe mixed solution should be prepared fresh and used immediately.[10][12]

Table 3: Summary of Preclinical Pharmacokinetic Parameters

SpeciesAdministration RouteDoseHalf-life (t₁/₂)Key Findings
Female CD-1 Mouse Oral (po)5 mg/kg[10]~13–36 min[3][10]Good oral bioavailability (>50%).[10][12] Rapid absorption.[10]
Intravenous (iv)Not specified~9–10 min[3][10]
Female Sprague-Dawley Rat Oral (po)10 mg/kg or 16.55 mg/kg[3][13]~5–8 h[13]Excellent oral bioavailability (>50%).[13] Brain levels comparable to plasma levels.[13]
Intravenous (iv)5 mg/kg or 10.3 mg/kg[3][13]Not specified
Male Beagle Dog Oral (po)Not specifiedNot specifiedOral bioavailability estimated at 23%.[12] Rapid absorption.[10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation TSC2 TSC2 Akt->TSC2 Inhibition mTORC2 mTORC2 mTORC2->Akt Activation (Ser473) mTORC1 mTORC1 TSC2->mTORC1 Inhibition S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition This compound This compound This compound->PI3K Inhibition This compound->mTORC2 Inhibition This compound->mTORC1 Inhibition

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

InVivo_Workflow cluster_prep Formulation Preparation cluster_study In Vivo Experiment cluster_analysis Analysis A1 Weigh this compound Powder A3 Create Stock Solution (this compound in DMSO) A1->A3 A2 Prepare Vehicle (e.g., 5% DMSO, 95% Corn Oil) A4 Mix Stock with Vehicle A2->A4 A3->A4 A5 Ensure Complete Dissolution (Vortex/Sonicate) A4->A5 B3 Administer Formulation (Oral Gavage) A5->B3 B1 Animal Acclimatization B2 Randomize into Groups B1->B2 B2->B3 B4 Monitor Animal Health & Tumor Growth B3->B4 C1 Collect Samples (Blood, Tissues) B4->C1 C4 Efficacy Analysis B4->C4 C2 Pharmacokinetic (PK) Analysis (LC-MS) C1->C2 C3 Pharmacodynamic (PD) Analysis (e.g., Western Blot for p-Akt) C1->C3

Caption: General workflow for an in vivo study using this compound.

Experimental Protocols

Protocol 1: Aqueous Formulation for Oral Gavage

This protocol is adapted from a standard vehicle preparation for compounds with limited aqueous solubility.[10][12]

Materials:

  • This compound (PQR309) powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Deionized water (ddH₂O)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and sonicator

Procedure:

  • Prepare Stock Solution: Prepare a 6 mg/mL stock solution of this compound in fresh DMSO. Ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Vehicle Preparation (in a 1 mL example): a. In a sterile tube, add 400 µL of PEG300. b. Add 50 µL of the 6 mg/mL this compound DMSO stock solution to the PEG300. c. Vortex thoroughly until the solution is clear and homogenous. d. Add 50 µL of Tween 80 to the mixture. e. Vortex again until the solution is clear. f. Add 500 µL of ddH₂O to bring the total volume to 1 mL.

  • Final Mixing: Vortex the final solution thoroughly. The final concentration of this compound will be 0.3 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • Administration: The formulation should be prepared fresh before each use and administered immediately via oral gavage.

Protocol 2: Oil-Based Formulation for Oral Gavage

This protocol provides an alternative lipid-based vehicle.[10][12]

Materials:

  • This compound (PQR309) powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Corn oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and sonicator

Procedure:

  • Prepare Stock Solution: Prepare a 6 mg/mL stock solution of this compound in fresh DMSO as described in Protocol 1.

  • Vehicle Preparation (in a 1 mL example): a. In a sterile tube, add 950 µL of corn oil. b. Add 50 µL of the 6 mg/mL this compound DMSO stock solution to the corn oil.

  • Final Mixing: Vortex the mixture vigorously until it is a homogenous suspension.

  • Administration: This formulation should be prepared fresh daily. Ensure the suspension is well-mixed immediately before drawing each dose for oral gavage.

Protocol 3: General In Vivo Dosing and Pharmacokinetic Analysis

This protocol outlines a general procedure for conducting efficacy and pharmacokinetic studies in rodents.

Procedure:

  • Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved protocols. Allow animals to acclimatize before the start of the study.

  • Dosing:

    • For efficacy studies in xenograft models, dosing can be initiated once tumors reach a predetermined size.

    • This compound has been administered orally in preclinical models.[3][10] A typical dose in mice has been 5 mg/kg.[10]

    • Administer the prepared formulation using an appropriate-sized gavage needle. The volume administered should be based on the animal's body weight.

  • Pharmacokinetic (PK) Study:

    • Following a single oral or intravenous dose of the this compound formulation, collect blood samples at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process blood to collect plasma and store at -80°C until analysis.

    • This compound concentrations in plasma (and brain tissue, if applicable) are typically quantified using liquid chromatography-mass spectrometry (LC-MS).[14]

    • PK parameters such as half-life (t₁/₂), Cₘₐₓ, and area under the curve (AUC) can then be calculated using non-compartmental analysis.[14]

  • Pharmacodynamic (PD) Study:

    • To confirm target engagement, tumors or relevant tissues can be collected at specific time points after dosing.

    • Analyze tissue lysates by Western blot for downstream markers of PI3K/mTOR signaling, such as the phosphorylation status of Akt (p-Akt Ser473).[3][14] A strong reduction in p-Akt indicates effective target inhibition.

Conclusion

This compound is a critical compound for investigating the PI3K/mTOR pathway in cancer biology. Proper formulation is essential for achieving reliable and reproducible results in in vivo studies. The aqueous and oil-based formulations described provide viable options for oral administration in preclinical models. Researchers should select a formulation based on the specific experimental design and animal model. It is critical to prepare these formulations fresh daily and ensure homogeneity before administration to achieve accurate dosing and maximize the potential for translatable findings.

References

Application Notes and Protocols for Establishing a Bimiralisib-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bimiralisib (PQR309) is a potent, orally bioavailable, dual inhibitor that targets all four isoforms of class I phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes (mTORC1 and mTORC2).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a key driver in many human cancers.[4][5] While dual inhibition of PI3K and mTOR is a promising therapeutic strategy, the development of drug resistance remains a significant clinical challenge.[4][6]

Establishing in vitro models of this compound resistance is crucial for understanding the molecular mechanisms that drive this resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome it.[6][7] These models are invaluable tools for preclinical drug development and cancer research.[7] This document provides a detailed methodology for generating and validating a this compound-resistant cancer cell line using a stepwise dose-escalation approach.

This compound Signaling Pathway

This compound exerts its anti-neoplastic effects by concurrently blocking PI3K and mTOR, two key nodes in a major signaling cascade that promotes cell growth and survival.[2] Understanding this pathway is fundamental to investigating resistance mechanisms, which may involve upregulation of bypass pathways or mutations in downstream effectors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.

Experimental Workflow

The process of generating a resistant cell line is a long-term endeavor that requires careful planning and execution. The workflow involves determining baseline sensitivity, gradually exposing cells to increasing drug concentrations, and finally validating the resistant phenotype.

G start Start with Parental Cancer Cell Line ic50_initial 1. Determine Baseline IC50 (Cell Viability Assay) start->ic50_initial culture_start 2. Culture cells with This compound at IC20 ic50_initial->culture_start monitor 3. Monitor cell morphology and proliferation culture_start->monitor passage 4. Passage surviving cells when ~80% confluent monitor->passage increase_dose 5. Gradually increase This compound concentration (e.g., 1.5x - 2x increments) passage->increase_dose cryo Cryopreserve stocks at each concentration step passage->cryo repeat_cycle Repeat for 6-12 months increase_dose->repeat_cycle stable_culture 6. Establish stable culture at high concentration (e.g., 10x IC50) increase_dose->stable_culture Once stable repeat_cycle->monitor ic50_final 7. Determine new IC50 of resistant line stable_culture->ic50_final validate 8. Validate Resistance (Calculate Resistance Index) ic50_final->validate characterize 9. Molecular Characterization (Western Blot, Sequencing, etc.) validate->characterize end This compound-Resistant Cell Line Model characterize->end

Caption: Workflow for generating a this compound-resistant cell line.

Experimental Protocols

Protocol 1: Determination of Parental Cell Line IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) cell line. This value serves as the baseline for developing the resistant strain.

Materials:

  • Parental cancer cell line of interest

  • Complete culture medium

  • This compound (PQR309)

  • DMSO (for drug stock solution)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CCK-8, Resazurin)[8][9]

  • Plate reader

Methodology:

  • Cell Seeding: Trypsinize and count healthy, log-phase cells. Seed 1x10⁴ cells per well in a 96-well plate and incubate overnight to allow for attachment.[10]

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 1 nM to 10 µM). Include a vehicle control (medium with DMSO).

  • Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 72 hours.[11]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8).[12] Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage viability relative to the vehicle control. Plot a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound-Resistant Cell Line

Objective: To establish a stable cell line with acquired resistance to this compound through continuous, long-term exposure to escalating drug concentrations.[7]

Materials:

  • Parental cancer cell line

  • Complete culture medium

  • This compound

  • Culture flasks (T25, T75)

  • Cryopreservation medium

Methodology:

  • Initial Induction: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.[10]

  • Monitoring and Passaging: Monitor the cells daily for signs of stress and death. Initially, a significant portion of the cells may die. Replace the medium every 2-3 days. When the surviving cells recover and reach 80% confluency, passage them into a new flask, maintaining the same drug concentration.[13]

  • Dose Escalation: Once the cells show stable growth for 2-3 passages at a given concentration, increase the this compound concentration by a factor of 1.5 to 2.0.[7]

  • Iterative Selection: Repeat Step 2 and 3, gradually increasing the drug concentration over several months. This stepwise pressure selects for resistant cell populations.[10] If at any point more than 50% of cells die after a dose increase, revert to the previous concentration until the culture stabilizes.[10]

  • Cryopreservation: At each successful concentration step, freeze down several vials of the cells. This creates a backup and a record of the resistance development process.[13]

  • Final Concentration: Continue this process until the cells can proliferate steadily in a high concentration of this compound (e.g., 5-10 times the parental IC50). Maintain the resistant cell line in this final drug concentration for at least 8-10 passages to ensure stability.[10]

Protocol 3: Validation of the Resistant Phenotype

Objective: To quantitatively confirm the degree of resistance in the newly established cell line compared to the parental line.

Methodology:

  • Perform the cell viability assay as described in Protocol 1 on both the parental cell line and the newly generated this compound-resistant (Bim-R) cell line, side-by-side.

  • Calculate the IC50 for both cell lines from the resulting dose-response curves.

  • Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Line) / IC50 (Parental Line)

  • An RI value significantly greater than 1 confirms the development of resistance.[10] For many models, an RI > 3 is considered a clear indication of resistance.[7]

Protocol 4: Western Blot Analysis of PI3K/mTOR Pathway

Objective: To investigate potential alterations in the PI3K/Akt/mTOR signaling pathway that may contribute to the resistant phenotype.

Materials:

  • Parental and Bim-R cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-S6, total S6, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Methodology:

  • Protein Extraction: Culture both parental and Bim-R cells to ~80% confluency. Lyse the cells in ice-cold RIPA buffer. Quantify total protein concentration using a BCA assay.[14]

  • SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel for electrophoresis to separate proteins by size.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts to assess pathway activation.

Data Presentation

Quantitative data should be organized clearly to allow for straightforward interpretation and comparison between the sensitive and resistant cell lines.

Table 1: this compound IC50 and Resistance Index

Cell LineParental IC50 (nM) [Mean ± SD]Resistant IC50 (nM) [Mean ± SD]Resistance Index (RI)
Example Cell Line (e.g., MCF-7)250 ± 252750 ± 21011.0
User's Cell LineInsert DataInsert DataCalculate

Table 2: Densitometric Analysis of Western Blot Data

Protein TargetParental (Relative Intensity)This compound-Resistant (Relative Intensity)Fold Change (Resistant vs. Parental)
p-Akt (Ser473) / Total Akt1.002.852.85
p-mTOR (Ser2448) / Total mTOR1.002.102.10
p-S6 / Total S61.003.503.50

Note: Data presented are hypothetical and for illustrative purposes only.

Application Notes & Troubleshooting

  • Mechanisms of Resistance: The Bim-R cell line model can be used to explore various resistance mechanisms, such as mutations in PIK3CA or other pathway components, activation of parallel signaling pathways (e.g., MAPK), or increased drug efflux through transporters like P-glycoprotein.[5]

  • Troubleshooting:

    • High Cell Death: If a dose escalation step causes massive cell death, return to the previous concentration for several more passages to allow the culture to fully adapt before attempting the increase again.[10]

    • Slow Growth: Resistant cells may exhibit a slower proliferation rate. Be patient and adjust passaging schedules accordingly.

    • Loss of Resistance: To maintain the resistant phenotype, it is recommended to continuously culture the Bim-R line in the presence of the final this compound concentration. Periodically re-check the IC50 to ensure the resistance is stable.

  • Downstream Applications: This validated resistant model is a valuable resource for screening compound libraries to identify drugs that can overcome this compound resistance, testing combination therapies, and investigating the genetic and proteomic landscape of PI3K/mTOR inhibitor resistance.[7]

References

Topical Bimiralisib: Application Notes and Protocols for Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimiralisib (PQR309) is a potent, orally bioavailable, and brain-penetrant pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.[1] Its dual-action mechanism makes it a compelling candidate for research in dermatology, particularly for conditions characterized by the overactivation of the PI3K/Akt/mTOR signaling pathway, such as actinic keratosis (AK) and certain skin cancers.[2][3][4] Dysregulation of this pathway is a key driver of cell growth, proliferation, and survival in various cutaneous malignancies.[2][5] Recent clinical trials have explored a 2% topical gel formulation of this compound, demonstrating promising efficacy and a favorable safety profile in the treatment of actinic keratosis.[6][7]

These application notes provide a comprehensive overview of the topical formulation of this compound for dermatological research, including a summary of clinical trial data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting key kinases in the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers, including those of the skin.[3][5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth |-- This compound This compound This compound->PI3K |-- This compound->mTORC2 |-- This compound->mTORC1 |--

Data Presentation

Clinical Efficacy of 2% this compound Gel in Actinic Keratosis

Interim and final results from a Phase 2, multi-center, randomized, open-label study have demonstrated the efficacy of topical this compound in treating actinic keratosis lesions on the face, scalp, and/or back of hands.[6][7]

Efficacy Endpoint2-Week Treatment (Arm A)4-Week Treatment (Arm B)
Interim Results (AAD 2025)
Significant Improvement50% of 18 patients70% of 17 patients
Full Phase 2 Results (EADV 2025)
IGA Score of 0-1 (Complete or Partial Clearance)52% of patients71% of patients
Complete or Near-Complete Response (Olsen Grade 1 Lesions)-92% of patients

IGA: Investigator's Global Assessment

Safety and Tolerability of 2% this compound Gel

The topical formulation of this compound has been well-tolerated in clinical trials.

Safety FindingObservation
Phase 2 in Actinic Keratosis
Treatment-Related Adverse EventsPrimarily mild (Grade 1) and resolved quickly after treatment completion.[8]
Serious Adverse EventsNone reported.[9]
First-in-Human Study (Healthy Volunteers & Mycosis Fungoides)
Local ReactionsWell-tolerated.[10]
Systemic Adverse EventsWell-tolerated.[10]
Pharmacokinetic Profile of Topical this compound

A first-in-human, randomized, placebo-controlled, double-blinded study provided insights into the cutaneous and systemic pharmacokinetics of a 2.0% this compound gel.[11][12]

Subject GroupMean Cutaneous Concentration (Epidermis)Mean Average Plasma Concentration (Cavg)
Healthy Volunteers2.54 µg/g0.96 ng/mL
Mycosis Fungoides Patients5.3 µg/g4.49 ng/mL

Experimental Protocols

The following are representative protocols for the preclinical evaluation of a topical this compound formulation. These are intended as a guide and may require optimization based on specific research objectives.

Formulation of a Representative 2% this compound Gel

Objective: To prepare a stable and homogenous 2% this compound gel for in vitro and in vivo studies.

Materials:

  • This compound (PQR309) powder

  • Gelling agent (e.g., Carbopol® 980)

  • Solvent (e.g., Propylene glycol, Ethanol)

  • Co-solvent/Penetration enhancer (e.g., Transcutol® P)

  • Neutralizing agent (e.g., Triethanolamine)

  • Purified water

Protocol:

  • Drug Dispersion: Accurately weigh this compound powder and disperse it in a mixture of the solvent and co-solvent. Mix until a uniform dispersion is achieved.

  • Gelling Agent Hydration: Separately, disperse the gelling agent in purified water and allow it to hydrate completely.

  • Mixing: Slowly add the drug dispersion to the hydrated gelling agent with continuous stirring.

  • Neutralization: Adjust the pH of the gel to approximately 5.5-6.5 using the neutralizing agent to achieve the desired viscosity and clarity.

  • Homogenization: Homogenize the final formulation to ensure uniformity.

  • Quality Control: Characterize the gel for pH, viscosity, drug content, and physical appearance.

Topical_Formulation_Workflow Start Start: Define Target Product Profile Preformulation Preformulation Studies (Solubility, Stability) Start->Preformulation FormulationDev Formulation Development (Excipient Selection) Preformulation->FormulationDev Optimization Formulation Optimization (DoE) FormulationDev->Optimization Characterization Physicochemical Characterization Optimization->Characterization InVitro In Vitro Testing (Permeation, Cell-based assays) Characterization->InVitro InVivo In Vivo Preclinical Studies (Efficacy, Safety) InVitro->InVivo End End: Candidate for Clinical Development InVivo->End

In Vitro Skin Permeation Study

Objective: To evaluate the penetration of this compound from the topical formulation through the skin.

Materials:

  • Franz diffusion cells

  • Human or animal skin membranes

  • Phosphate-buffered saline (PBS) as receptor fluid

  • 2% this compound gel

  • High-performance liquid chromatography (HPLC) system for analysis

Protocol:

  • Mount the skin membrane on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS and maintain the temperature at 32°C.

  • Apply a finite dose of the 2% this compound gel to the surface of the skin in the donor compartment.

  • At predetermined time points, collect samples from the receptor fluid.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • At the end of the study, analyze the drug content in the different skin layers (stratum corneum, epidermis, dermis).

Cell Viability Assay

Objective: To assess the cytotoxic effect of topical this compound on skin cancer cell lines.

Materials:

  • Human skin cancer cell lines (e.g., A431 for squamous cell carcinoma, SK-MEL-28 for melanoma)

  • Cell culture medium and supplements

  • 2% this compound gel (or a solubilized form for in vitro use)

  • MTT or similar cell viability reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Seed the skin cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, add the MTT reagent and incubate.

  • Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis for PI3K/mTOR Pathway Inhibition

Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Materials:

  • Skin cancer cell lines or skin biopsy samples

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis system

  • Western blot transfer system

  • Primary antibodies (e.g., anti-p-Akt, anti-p-S6K)

  • Secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat cells or tissue with this compound as described in the cell viability assay or in an in vivo study.

  • Lyse the cells or tissue and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Analyze the band intensities to determine the level of protein phosphorylation.

In Vivo Efficacy Study in an Actinic Keratosis Mouse Model

Objective: To evaluate the therapeutic efficacy of topical this compound in a preclinical model of actinic keratosis.

Materials:

  • Hairless mice (e.g., SKH-1)

  • UVB light source

  • 2% this compound gel and vehicle control

  • Calipers for tumor measurement

  • Histology equipment and reagents

Protocol:

  • Induce the formation of AK-like lesions in the mice by chronic exposure to UVB radiation.

  • Once lesions are established, randomize the mice into treatment groups (e.g., vehicle, 2% this compound gel).

  • Apply the topical formulations to the affected skin area daily for a defined period.

  • Monitor the mice for changes in lesion size, number, and appearance.

  • At the end of the study, collect skin samples for histological analysis to assess changes in cellular atypia and inflammation.

InVivo_Efficacy_Workflow Model Disease Model Induction (e.g., UVB exposure) Randomization Randomization into Treatment Groups Model->Randomization Treatment Topical Drug Application (this compound vs. Vehicle) Randomization->Treatment Monitoring Monitoring of Efficacy (Lesion size, number) Treatment->Monitoring Analysis Endpoint Analysis (Histology, Biomarkers) Monitoring->Analysis Conclusion Conclusion on Therapeutic Efficacy Analysis->Conclusion

Conclusion

Topical this compound represents a promising targeted therapy for dermatological conditions driven by the PI3K/mTOR pathway. The available clinical data in actinic keratosis suggests significant efficacy with a favorable safety profile. The provided protocols offer a framework for researchers to further investigate the potential of this compound in various dermatological models. Continued research is warranted to fully elucidate the therapeutic applications of topical this compound in dermatology.

References

Application Notes and Protocols: Gene Expression Profiling of Bimiralisib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bimiralisib (PQR309) is an orally bioavailable, brain-penetrant dual inhibitor that targets all four isoforms of class I phosphoinositide 3-kinases (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[3][4] Its activation is a hallmark of many cancer types, making it a key target for therapeutic intervention.[5][6] Gene expression profiling of cells treated with this compound is essential for elucidating its mechanism of action, identifying biomarkers for drug sensitivity or resistance, and discovering potential combination therapies.[7][8]

These application notes provide a comprehensive overview and detailed protocols for conducting gene expression profiling experiments on cells treated with this compound, from experimental design to data analysis.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

This compound exerts its anti-tumor activity by simultaneously inhibiting PI3K and mTOR, two key kinases in a major signaling pathway.[1] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. By inhibiting both PI3K and mTOR, this compound provides a robust blockade of this entire signaling cascade.[6][9]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3                AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation | inhibits This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Application Note: Expected Gene Expression Changes

Treatment of cancer cell lines with this compound is expected to induce significant changes in the transcriptome. Studies have shown that this compound modulates transcripts and proteins involved in several fundamental pathways.[6] The primary effect is the downregulation of genes promoting cell cycle progression, proliferation, and survival, alongside the upregulation of genes involved in apoptosis.

Table 1: Key Cellular Pathways Modulated by this compound

Pathway Predominant Effect Representative Genes Reference
PI3K/AKT/mTOR Signaling Downregulation AKT1, MTOR, RPS6KB1 [5][6]
Cell Cycle Downregulation / Arrest CCND1, CDK4, E2F1 [2][6]
B-Cell Receptor (BCR) Signaling Downregulation BTK, CD19, SYK [6][7]
Apoptosis Upregulation BAD, CASP9, BAX [10]
MYC Pathway Downregulation MYC, MAX [5]

| mRNA Processing & Metabolism | Post-translational changes | EIF4EBP1 |[5] |

Table 2: Representative Quantitative Gene Expression Changes Following this compound Treatment (Hypothetical Data) This table illustrates typical data output from a differential expression analysis. Values are based on expected pathway modulation.

Gene SymbolDescriptionLog2 Fold ChangeAdjusted p-value
CCND1 Cyclin D1-1.85< 0.001
MYC MYC Proto-Oncogene-2.10< 0.001
EIF4EBP1 Eukaryotic Translation Initiation Factor 4E Binding Protein 1-1.50< 0.01
BCL2 BCL2 Apoptosis Regulator-1.75< 0.001
CDKN1A Cyclin Dependent Kinase Inhibitor 1A (p21)1.95< 0.001
BAX BCL2 Associated X, Apoptosis Regulator1.60< 0.01

Experimental Protocols

A successful gene expression profiling experiment requires careful planning and execution, from cell culture to data acquisition.[11]

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_sequencing Gene Expression Analysis A1 1. Cell Culture (e.g., Lymphoma cell line) A2 2. Seeding & Acclimation A1->A2 A3 3. This compound Treatment (vs. Vehicle Control) A2->A3 B1 4. Cell Lysis & RNA Extraction A3->B1 B2 5. RNA Quality Control (RIN > 8) B1->B2 C1 6. Library Preparation (e.g., Poly-A Selection) B2->C1 C2 7. High-Throughput Sequencing (e.g., Illumina) C1->C2

Caption: General experimental workflow for gene expression profiling.

Protocol 1: Cell Treatment with this compound
  • Cell Culture: Culture the chosen cell line (e.g., a diffuse large B-cell lymphoma cell line) in appropriate media and conditions until it reaches ~80% confluency.

  • Seeding: Seed cells into multi-well plates (e.g., 6-well plates) at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to attach and acclimate for 24 hours.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock in culture media to the desired final concentrations. A vehicle control (media with the same final concentration of DMSO) must be prepared in parallel.

  • Treatment: Remove the old media from the cells and add the media containing this compound or the vehicle control. Typical concentrations for in vitro activity are in the nanomolar to low micromolar range (e.g., IC50 of ~233 nmol/L in lymphoma cell lines).[2] Treatment duration can range from a few hours to 72 hours, depending on the experimental goals.[2][5]

  • Harvesting: After the treatment period, wash the cells with cold PBS, and then lyse them directly in the plate using a suitable lysis buffer for RNA extraction.

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction: Isolate total RNA from the lysed cells using a column-based kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction method, following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 and a 260/230 ratio between 2.0-2.2 is considered pure.

  • Integrity Check: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value greater than 8 is recommended for downstream sequencing applications to ensure high-quality data.[12]

Protocol 3: Gene Expression Profiling via RNA-Seq

While microarrays can be used for gene expression profiling, RNA sequencing (RNA-Seq) offers higher sensitivity, a wider dynamic range, and the ability to identify novel transcripts.[7][13]

  • Library Preparation:

    • Start with 1 µg of total RNA per sample.

    • Isolate mRNA using oligo(dT) magnetic beads (poly-A selection).

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Purify the ligated products and amplify the library via PCR to enrich for adapter-ligated fragments.

  • Library QC: Validate the quality of the prepared libraries by checking their size distribution and concentration.

  • Sequencing: Pool the libraries and sequence them on a high-throughput platform (e.g., Illumina NovaSeq), generating millions of short reads per sample.

Data Analysis Protocol

The analysis of RNA-Seq data involves multiple computational steps to translate raw sequencing reads into biologically meaningful insights.[14][15]

Data_Analysis_Workflow RawData 1. Raw Sequencing Reads (FASTQ files) QC 2. Quality Control (e.g., FastQC) RawData->QC Alignment 3. Read Alignment (e.g., STAR aligner to hg38) QC->Alignment Quantification 4. Gene Expression Quantification (Read Counts) Alignment->Quantification Normalization 5. Data Normalization Quantification->Normalization DGE 6. Differential Gene Expression Analysis (e.g., DESeq2, edgeR) Normalization->DGE Visualization 7. Visualization (Volcano Plot, Heatmap) DGE->Visualization Enrichment 8. Pathway & Functional Enrichment Analysis DGE->Enrichment Results Differentially Expressed Genes & Modulated Pathways Visualization->Results Enrichment->Results

Caption: Bioinformatic pipeline for RNA-Seq data analysis.

  • Quality Control (QC): Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC to check for base quality scores, GC content, and adapter contamination. Trim low-quality bases and remove adapter sequences if necessary.

  • Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38/hg38 for human) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads that map to each gene based on a reference annotation file (GTF). This generates a raw count matrix, with genes as rows and samples as columns.

  • Differential Gene Expression (DGE) Analysis:

    • Import the count matrix into a statistical analysis package like DESeq2 or edgeR in R.[16]

    • Normalize the raw counts to account for differences in library size and RNA composition between samples.

    • Perform statistical testing to identify genes that are significantly differentially expressed between this compound-treated and vehicle-control groups. The output is typically a list of genes with associated log2 fold changes, p-values, and adjusted p-values (FDR).

  • Downstream Analysis:

    • Visualization: Generate plots such as volcano plots and heatmaps to visualize the DGE results.[15]

    • Functional Enrichment: Use the list of differentially expressed genes to perform pathway analysis (e.g., GO, KEGG) to identify biological processes and signaling pathways that are significantly enriched, providing insights into this compound's mechanism of action.[14]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bimiralisib Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bimiralisib. The information is designed to address common challenges encountered during experiments aimed at overcoming resistance to this dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable small molecule that functions as a pan-inhibitor of class I phosphoinositide 3-kinases (PI3K) and a dual inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1] By targeting both PI3K and mTOR, this compound aims to block the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[2][3][4]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

A2: Resistance to PI3K/mTOR inhibitors like this compound can arise through several mechanisms:

  • Feedback Loop Activation: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of upstream receptor tyrosine kinases (RTKs) like IGF-1R. This can subsequently reactivate the PI3K/AKT pathway.[5]

  • Activation of Parallel Signaling Pathways: Cancer cells can compensate for PI3K/mTOR inhibition by upregulating parallel pro-survival pathways, such as the MAPK/ERK pathway.

  • Genetic Alterations: Secondary mutations in the PI3K pathway components or amplification of downstream effectors can render the inhibitor less effective.[6]

  • Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can counteract the pro-apoptotic effects of this compound.

  • MYC Activation: Amplification or increased phosphorylation of the MYC oncogene can contribute to acquired resistance to PI3K/mTOR inhibitors.[2]

Q3: I am observing high toxicity in my animal models with continuous daily dosing of this compound. Are there alternative dosing strategies?

A3: Yes, clinical studies have shown that intermittent dosing schedules of this compound can mitigate toxicity while maintaining a biologically active dose.[1][7] For instance, a schedule of dosing on days 1 and 2 of each week has been explored and demonstrated an improved safety profile, with fewer grade ≥3 adverse events like hyperglycemia.[7][8] Researchers should consider exploring intermittent dosing regimens in their preclinical models to improve the therapeutic window.

Q4: Are there any known biomarkers that predict sensitivity to this compound?

A4: Preclinical and clinical data suggest that certain genetic markers may predict sensitivity. For example, loss-of-function mutations in the NOTCH1 gene have been associated with a positive response to this compound in head and neck squamous cell carcinoma.[8][9] In acute myeloid leukemia (AML), mutations in IDH2 and FLT3 have been linked to a better response to the combination of this compound and venetoclax.[2][5]

Troubleshooting Guides

Problem 1: Decreased this compound efficacy in vitro over time.

This is likely due to the development of acquired resistance. Here are some steps to investigate and overcome this issue:

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line to the parental, sensitive cell line. An increase of 3-fold or more in the IC50 value typically indicates the development of resistance.[2]

  • Investigate Resistance Mechanisms:

    • Western Blot Analysis: Profile the activation status of key signaling proteins. Look for reactivation of p-AKT, p-S6, or p-4E-BP1 despite this compound treatment. Also, examine the activation of parallel pathways by probing for p-ERK.

    • Gene Expression Analysis: Use qPCR or RNA-seq to check for the upregulation of genes associated with resistance, such as MYC and its downstream targets.

  • Implement Strategies to Overcome Resistance:

    • Combination Therapy: Based on your findings, select a suitable combination agent.

      • If the PI3K/AKT pathway is reactivated, consider combining this compound with an RTK inhibitor.

      • If the MAPK/ERK pathway is activated, a MEK inhibitor could be synergistic.

      • If anti-apoptotic proteins are upregulated, consider a BCL-2 inhibitor like venetoclax.[2]

      • If MYC is overexpressed, a BET inhibitor that targets MYC transcription could be effective.[10]

Problem 2: Inconsistent results in synergy experiments with this compound.

Synergy experiments require careful design and execution. Here’s how to troubleshoot inconsistencies:

Troubleshooting Steps:

  • Optimize Drug Concentrations:

    • Ensure that the concentration ranges for both this compound and the combination drug cover the full dose-response curve (from no effect to maximal effect).

    • Use a constant ratio of the two drugs based on their individual IC50 values.

  • Refine Experimental Protocol:

    • Cell Seeding Density: Ensure consistent cell seeding density across all plates and experiments, as this can significantly impact drug response.

    • Drug Exposure Time: Use a consistent and appropriate drug exposure time. For many cell lines, 72 hours is a standard duration for viability assays.[11]

    • Data Analysis: Use a robust method for synergy analysis, such as the Chou-Talalay method, which calculates a Combination Index (CI).[12] A CI value less than 0.9 is generally considered synergistic.[13]

  • Validate Synergy:

    • Confirm synergistic effects on cell viability by assessing markers of apoptosis (e.g., cleaved PARP, Annexin V staining) or cell cycle arrest.

Experimental Protocols

Protocol 1: Establishing a this compound-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (PQR309)

  • DMSO (vehicle control)

  • Cell counting kit (e.g., MTT, CCK-8)

  • 96-well plates

  • Standard cell culture equipment

Methodology:

  • Determine the initial IC50 of this compound:

    • Seed the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.

    • Determine the IC50 value using a cell viability assay.

  • Induce Resistance:

    • Culture the parental cells in a medium containing this compound at a starting concentration of approximately IC10-IC20.

    • Once the cells have adapted and are growing steadily (typically after 2-3 passages), gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended.

    • Between each dose escalation, allow the cells to recover and reach at least 70% confluency.

  • Monitor Resistance Development:

    • Periodically (e.g., every 4-6 weeks), perform a dose-response assay to determine the new IC50 of the cell population.

  • Establish a Stable Resistant Line:

    • Continue the dose escalation until the desired level of resistance is achieved (e.g., >10-fold increase in IC50).

    • Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the highest concentration they have adapted to) to prevent the loss of the resistant phenotype.

    • Cryopreserve stocks of the resistant cell line at different passages.

Protocol 2: In Vitro Synergy Analysis of this compound and Venetoclax

This protocol outlines the assessment of synergistic effects between this compound and the BCL-2 inhibitor venetoclax using the Chou-Talalay method.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Venetoclax

  • DMSO

  • Cell viability assay reagent (e.g., CellTiter-Glo)

  • 96-well plates

  • Synergy analysis software (e.g., CompuSyn)

Methodology:

  • Determine Single-Agent IC50 Values:

    • Perform dose-response experiments for this compound and venetoclax individually to determine their respective IC50 values after 72 hours of treatment.

  • Design Combination Experiment:

    • Prepare serial dilutions of this compound and venetoclax.

    • Treat cells with each drug alone and in combination at a constant ratio (e.g., based on the ratio of their IC50s). Include a vehicle control (DMSO).

    • For example, if the IC50 of this compound is 200 nM and venetoclax is 50 nM, a constant ratio of 4:1 can be used.

  • Perform Viability Assay:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Add the single agents and combinations to the respective wells.

    • Incubate for 72 hours.

    • Measure cell viability using a suitable assay.

  • Calculate Combination Index (CI):

    • Use software like CompuSyn to analyze the dose-response data and calculate the CI values.

    • Interpretation of CI values:

      • CI < 0.9: Synergy

      • CI 0.9 - 1.1: Additive effect

      • CI > 1.1: Antagonism

Protocol 3: Western Blot Analysis of PI3K Pathway Inhibition

This protocol details the procedure for assessing the effect of this compound on the PI3K/AKT/mTOR signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound for the specified time (e.g., 2, 24, 48 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.

Data Presentation

Table 1: In Vitro Synergy of this compound with Combination Agents in Lymphoma Cell Lines

Combination AgentCell Line(s)Synergy (CI < 0.9) / Additivity (CI 0.9-1.1)Reference
Ibrutinib 10/11 cell lines (ABC-DLBCL, MCL)Synergism[13]
Venetoclax 10/12 cell linesSynergism/Additivity[13]
Panobinostat 4/6 cell linesSynergism[13]
ARV-825 4/8 cell linesSynergism[13]
Lenalidomide 3/4 cell linesSynergism[13]

Table 2: Clinical Trial Data for this compound Monotherapy

PhaseCancer TypeDosing ScheduleMaximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)Common Grade ≥3 Adverse EventsReference
Phase I Advanced Solid TumorsContinuous (once daily)80 mgFatigue, Hyperglycemia[7]
Phase I Advanced Solid TumorsIntermittent (Days 1, 2 weekly)140 mg (RP2D)Hyperglycemia[7]
Phase I/II Relapsed/Refractory LymphomaContinuous (once daily)80 mgHyperglycemia, Neutropenia, Thrombocytopenia, Diarrhea[14]

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E eIF4E FourEBP1->eIF4E eIF4E->CellGrowth This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Resistance_Mechanisms cluster_0 This compound Action cluster_1 Resistance Pathways cluster_2 Overcoming Resistance This compound This compound PI3K_mTOR PI3K/mTOR Inhibition This compound->PI3K_mTOR RTK_activation RTK Feedback Activation (e.g., IGF-1R) PI3K_mTOR->RTK_activation Relieves Negative Feedback MAPK_pathway MAPK/ERK Pathway Activation PI3K_mTOR->MAPK_pathway Compensatory Upregulation BCL2_upregulation BCL-2 Family Upregulation PI3K_mTOR->BCL2_upregulation Survival Mechanism MYC_activation MYC Activation PI3K_mTOR->MYC_activation Downstream Escape RTKi RTK Inhibitors RTK_activation->RTKi MEKi MEK Inhibitors MAPK_pathway->MEKi BCL2i BCL-2 Inhibitors (e.g., Venetoclax) BCL2_upregulation->BCL2i BETi BET Inhibitors MYC_activation->BETi

Caption: Strategies to overcome this compound resistance mechanisms.

Experimental_Workflow start Start: Cell Line with Suspected Resistance confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance investigate_mechanism Investigate Mechanism (Western Blot, RNA-seq) confirm_resistance->investigate_mechanism select_combo Select Combination Agent investigate_mechanism->select_combo synergy_assay In Vitro Synergy Assay (Chou-Talalay) select_combo->synergy_assay in_vivo_model In Vivo Validation (Xenograft Model) synergy_assay->in_vivo_model end End: Effective Combination Identified in_vivo_model->end

Caption: Workflow for overcoming this compound resistance.

References

Technical Support Center: Managing Bimiralisib-Induced Hyperglycemia in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia as a side effect of Bimiralisib in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperglycemia?

A1: this compound is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of glucose metabolism.[1][2][3][4] Insulin signaling, which is essential for glucose uptake and utilization by cells, is mediated through this pathway.[5][6] By inhibiting PI3K and mTOR, this compound disrupts this signaling cascade, leading to decreased glucose transport into cells, increased glucose production by the liver (gluconeogenesis), and reduced glycogen synthesis.[7] This on-target effect results in elevated blood glucose levels, or hyperglycemia.

Q2: How common and severe is hyperglycemia with this compound and other dual PI3K/mTOR inhibitors?

A2: Hyperglycemia is a frequent, dose-dependent side effect of this compound and other PI3K/mTOR inhibitors.[8] Clinical studies with this compound have shown that hyperglycemia is one of the most common treatment-emergent adverse events.[9] The severity can range from mild (Grade 1) to severe (Grade 3 or higher), with higher doses and continuous dosing schedules being associated with a greater incidence and severity of hyperglycemia.[8][9] Preclinical studies with dual PI3K/mTOR inhibitors have also demonstrated the development of hyperglycemia.[1]

Q3: What are the potential consequences of unmanaged hyperglycemia in my animal studies?

A3: Unmanaged hyperglycemia can be a significant confounding factor in your in vivo studies. It can lead to a variety of physiological changes, including dehydration, weight loss, and alterations in general animal well-being, which may impact the interpretation of your experimental results. Furthermore, the hyperinsulinemia that can occur as a compensatory response to hyperglycemia may potentially counteract the antitumor efficacy of PI3K inhibitors by reactivating the PI3K pathway.[7] Therefore, proactive monitoring and management of hyperglycemia are crucial for maintaining the integrity of your research.

Q4: What are the recommended first-line interventions for managing this compound-induced hyperglycemia in animal models?

A4: Based on preclinical studies with other PI3K inhibitors, the following interventions are recommended:

  • Metformin: This oral antihyperglycemic agent is often the first-line treatment. It primarily works by decreasing hepatic glucose production and improving insulin sensitivity.

  • Sodium-glucose co-transporter 2 (SGLT2) inhibitors (e.g., dapagliflozin): These agents reduce blood glucose by promoting its excretion in the urine. Preclinical studies have shown that SGLT2 inhibitors, alone or in combination with metformin, can effectively manage PI3K inhibitor-induced hyperglycemia.[10][11]

Q5: When should I consider dose modification of this compound?

A5: If hyperglycemia persists or is severe despite pharmacological intervention, a dose reduction or interruption of this compound may be necessary. Clinical trial protocols for this compound have included specific guidelines for dose modification based on the grade of hyperglycemia.[12] For preclinical studies, a similar approach of establishing dose-response relationships for both efficacy and toxicity is recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly high or rapid onset of hyperglycemia - Incorrect dosing of this compound.- Animal strain susceptibility.- Pre-existing metabolic condition in the animal model.- Double-check all dosing calculations and administration procedures.- Review literature for known metabolic characteristics of the animal strain being used.- Perform baseline glucose measurements before initiating this compound treatment to screen for underlying hyperglycemia.
Ineffective control of hyperglycemia with metformin - Insufficient dose of metformin.- Severe insulin resistance induced by high-dose this compound.- Titrate the dose of metformin to an effective level, based on literature or pilot studies.- Consider combination therapy with an SGLT2 inhibitor.[10][11]- If hyperglycemia remains uncontrolled, a reduction in the this compound dose may be required.
Animal shows signs of distress (e.g., lethargy, excessive urination, weight loss) - Severe hyperglycemia and/or dehydration.- Immediately measure blood glucose levels.- Provide supportive care, including subcutaneous fluids for rehydration if necessary.- Temporarily interrupt this compound administration and manage hyperglycemia aggressively.- Consult with a veterinarian.
Variability in blood glucose readings - Inconsistent fasting times before measurement.- Stress during blood collection.- Improper blood glucose monitoring technique.- Standardize the fasting period before all glucose measurements.[13][14]- Habituate animals to handling and blood collection procedures to minimize stress.[15]- Ensure proper use of the glucometer and test strips according to the manufacturer's instructions.

Quantitative Data from Preclinical Studies

Note: Preclinical data specifically for this compound-induced hyperglycemia is limited in the public domain. The following tables summarize representative data from studies on other PI3K inhibitors, which can serve as a guide for experimental design.

Table 1: Effect of a Dual PI3K/mTOR Inhibitor (NVP-BEZ235) on Blood Glucose and Insulin Levels in a Mouse Model of Insulin Resistance [1]

Treatment GroupBlood Glucose (mg/dL)Insulin (ng/mL)
Vehicle180 ± 2010 ± 3
NVP-BEZ235250 ± 3025 ± 5
Values are presented as mean ± SEM.

Table 2: Management of Alpelisib (PI3Kα inhibitor)-Induced Hyperglycemia in Rats [11]

Treatment GroupBlood Glucose (mg/dL) - 4 hours post-dose
Vehicle100 ± 5
Alpelisib220 ± 15
Alpelisib + Metformin150 ± 10
Alpelisib + Dapagliflozin (SGLT2i)130 ± 8
Alpelisib + Metformin + Dapagliflozin110 ± 7
Values are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Mice

Objective: To accurately measure blood glucose levels in mice treated with this compound.

Materials:

  • Handheld glucometer and corresponding test strips

  • Lancets (25-28 gauge)

  • Alcohol swabs

  • Restraining device

  • Clean cages with wire tops for fasting

Procedure:

  • Fasting: Fast mice for 4-6 hours before blood glucose measurement.[13][14] Ensure free access to water. Transfer mice to clean cages with wire tops to prevent coprophagy.

  • Restraint: Gently restrain the mouse using an appropriate method to minimize stress.

  • Blood Collection: Clean the tip of the tail with an alcohol swab and allow it to dry. Make a small nick in the tail vein using a sterile lancet.

  • Measurement: Gently milk the tail to obtain a small drop of blood. Apply the blood drop to the glucometer test strip and record the reading.

  • Post-procedure Care: Apply gentle pressure to the tail tip with a clean gauze pad to stop the bleeding. Return the mouse to its home cage with access to food and water.

  • Frequency: Monitor blood glucose at baseline (before this compound treatment) and then regularly throughout the study (e.g., 1-2 times per week, and at specific time points after dosing).

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of this compound on glucose metabolism.

Materials:

  • Glucose solution (20% w/v in sterile water or saline)

  • Oral gavage needles

  • Syringes

  • Glucometer and test strips

  • Timer

Procedure:

  • Fasting: Fast mice overnight (approximately 12-16 hours) or for 6 hours, ensuring access to water.[13][16]

  • Baseline Glucose: At time 0, measure and record the baseline blood glucose level as described in Protocol 1.

  • Glucose Administration: Immediately after the baseline measurement, administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[16]

  • Serial Blood Glucose Measurements: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13][14]

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Visualizations

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Measurements: - Body Weight - Blood Glucose Start->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Bimiralisib_Tx This compound Administration Grouping->Bimiralisib_Tx Control_Tx Vehicle Control Administration Grouping->Control_Tx Monitoring Regular Monitoring: - Blood Glucose (1-2x/week) - Body Weight - Clinical Signs Bimiralisib_Tx->Monitoring Control_Tx->Monitoring Hyperglycemia_Check Hyperglycemia Detected? Monitoring->Hyperglycemia_Check Management Initiate Hyperglycemia Management: - Metformin - SGLT2i Hyperglycemia_Check->Management Yes Continue_Monitoring Continue Regular Monitoring Hyperglycemia_Check->Continue_Monitoring No Management->Continue_Monitoring Endpoint Endpoint Assays: - Oral Glucose Tolerance Test (OGTT) - Tissue Collection Continue_Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for managing this compound-induced hyperglycemia in vivo.

References

Technical Support Center: Bimiralisib for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Bimiralisib (also known as PQR309) in in vitro assays. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges related to the solubility of this potent PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro assays is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to maximize solubility.

Q2: What is a typical concentration for a this compound stock solution?

A2: A common stock solution concentration for in vitro studies is 10 mM in DMSO. Several publications have successfully used this concentration for their experiments.

Q3: Can I dissolve this compound in aqueous solutions like PBS or cell culture media?

A3: this compound is poorly soluble in aqueous solutions. Direct dissolution in PBS or cell culture media is not recommended as it will likely result in precipitation. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in your aqueous experimental medium.

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.[2] A final concentration of 0.1% DMSO is generally considered safe for almost all cell types.[1]

Q5: How should I store the this compound stock solution?

A5: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] When stored at -80°C, the stock solution is typically stable for up to two years.[3]

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

One of the most common challenges encountered when working with this compound is its precipitation upon dilution from a DMSO stock into aqueous cell culture media. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: Precipitate forms immediately upon diluting the this compound DMSO stock into cell culture medium.

Possible Causes and Solutions:

  • High Local Concentration: Adding the DMSO stock directly to the aqueous medium can create localized areas of high drug concentration, leading to immediate precipitation.

    • Solution: Instead of adding the stock directly to the full volume of media, first pre-dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume. Always add the drug solution to the medium, not the other way around, while gently vortexing or swirling the medium.[2]

  • Temperature Shock: Adding a cold DMSO stock to warm cell culture medium can cause the compound to fall out of solution.

    • Solution: Allow the this compound stock solution to equilibrate to room temperature before adding it to your pre-warmed (37°C) cell culture medium.

  • Low Solubility in Basal Media: The components of some basal media may not be sufficient to maintain this compound in solution.

    • Solution: If possible, perform the dilution in complete medium containing fetal bovine serum (FBS). The proteins in FBS can help to stabilize the compound and prevent precipitation.

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of compounds.[2]

    • Solution: Use fresh, anhydrous, high-purity DMSO to prepare your stock solution. Store DMSO properly, tightly capped, and consider using single-use ampules.

Problem: Precipitate appears in the cell culture plate after incubation.

Possible Causes and Solutions:

  • Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be above its limit of solubility.

    • Solution: Re-evaluate the required working concentration. It is possible that a lower, yet still effective, concentration will remain in solution. Check the literature for typical effective concentrations in your cell line of interest.

  • Interaction with Media Components over Time: The compound may be slowly precipitating out of solution during the incubation period.

    • Solution: Consider reducing the incubation time if experimentally feasible. Alternatively, if long-term treatment is necessary, you may need to replace the medium with freshly prepared this compound-containing medium at regular intervals.

  • Evaporation from Culture Plates: Evaporation of media from the wells, especially those on the outer edges of the plate, can increase the concentration of all components, including this compound, leading to precipitation.

    • Solution: Ensure proper humidification of your cell culture incubator. You can also fill the outer wells of the plate with sterile water or PBS to minimize evaporation from the experimental wells.

Quantitative Data Summary

The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes the reported solubility data in common solvents.

SolventSolubility (mg/mL)Molar Equivalent (mM)Source
DMSO≥ 50≥ 121.54MedChemExpress
DMSO22.053.48MedKoo Biosciences[5]
DMSO1024.31Cayman Chemical
DMSO614.58Selleck Chemicals[6]
DMF1024.31Cayman Chemical, MedKoo Biosciences[4][5]
Ethanol24.86Cayman Chemical, MedKoo Biosciences[4][5]
WaterInsoluble-Selleck Chemicals[6]

Note: The molecular weight of this compound is 411.38 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.11 mg of this compound (Molecular Weight: 411.38 g/mol ). It is advisable to weigh a slightly larger amount (e.g., 5 mg) for easier handling and accurate measurement.

  • Weigh the compound: Carefully weigh the this compound powder into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For example, if you weighed 5 mg of this compound, you would add 1.215 mL of DMSO to achieve a 10 mM concentration.

  • Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming (up to 37°C) or sonication can be used to aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total culture volume. Remember to keep the final DMSO concentration below 0.5% (ideally ≤ 0.1%).

  • Perform serial dilutions (if necessary): For very low final concentrations, it is recommended to perform an intermediate dilution of the 10 mM stock in complete cell culture medium. For example, to achieve a final concentration of 1 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this 1:100 into your final culture volume.

  • Prepare the final working solution: a. Dispense the required volume of pre-warmed complete cell culture medium into a sterile tube. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution (or intermediate dilution) dropwise to the medium. c. Mix thoroughly by gentle inversion or pipetting.

  • Treat the cells: Add the freshly prepared this compound-containing medium to your cells.

  • Include a vehicle control: In parallel, prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium and treat a set of cells with this solution.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2->AKT Phosphorylates Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated)

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Precipitation Observed Check_DMSO Is DMSO fresh and anhydrous? Start->Check_DMSO Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_Fresh_DMSO No Check_Dilution How was the dilution performed? Check_DMSO->Check_Dilution Yes Use_Fresh_DMSO->Check_Dilution Dilute_Slowly Dilute dropwise into vortexing medium Check_Dilution->Dilute_Slowly Directly added Check_Concentration Is the final concentration too high? Check_Dilution->Check_Concentration Slowly, with mixing Prewarm_Media Pre-warm media to 37°C before dilution Dilute_Slowly->Prewarm_Media Prewarm_Media->Check_Concentration Lower_Concentration Lower working concentration Check_Concentration->Lower_Concentration Yes Use_Serum Use serum-containing media for dilution Check_Concentration->Use_Serum No Resolved Issue Resolved Lower_Concentration->Resolved Check_Incubation Precipitate forms during incubation? Use_Serum->Check_Incubation Reduce_Incubation Reduce incubation time or refresh media Check_Incubation->Reduce_Incubation Yes Check_Incubation->Resolved No Check_Evaporation Check for evaporation Reduce_Incubation->Check_Evaporation Check_Evaporation->Resolved

Caption: A troubleshooting workflow for addressing this compound precipitation issues.

References

Troubleshooting inconsistent results in Bimiralisib experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Bimiralisib, this technical support center provides essential guidance to navigate potential experimental challenges. Inconsistent results can arise from a multitude of factors, and this resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your findings.

Troubleshooting Guides

Inconsistent results in this compound experiments can be frustrating. The following tables provide a structured approach to identifying and resolving common issues encountered during in vitro studies.

Table 1: Inconsistent IC50 Values in Cell Viability Assays

Potential CauseRecommended Solution
Compound Solubility and Stability Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. Ensure complete dissolution before adding to culture media. Consider the use of pre-warmed media to prevent precipitation.
Cell Seeding Density Optimize cell seeding density for each cell line to ensure exponential growth throughout the experiment. High cell density can lead to nutrient depletion and changes in pH, affecting drug efficacy.
Assay Type and Duration The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the assay is linear in the range of cell numbers used. The duration of drug exposure should be consistent and optimized for the specific cell line and experimental question.
Serum Concentration Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider using a consistent and, if possible, lower serum concentration across experiments.
Cell Line Integrity and Passage Number High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination.

Table 2: Variability in Western Blot Results for PI3K/mTOR Pathway

Potential CauseRecommended Solution
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins.
Inconsistent Protein Loading Accurately quantify total protein concentration using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
Antibody Quality and Specificity Use validated antibodies specific for the phosphorylated and total forms of PI3K/mTOR pathway proteins (e.g., p-Akt, Akt, p-S6, S6). Titrate antibody concentrations to optimize signal-to-noise ratio.
Timing of Cell Lysis The kinetics of pathway inhibition can be rapid. Harvest cells at consistent and appropriate time points after this compound treatment to capture the desired signaling events.
Transfer and Blocking Conditions Optimize transfer conditions to ensure efficient transfer of proteins of all sizes. Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to minimize background.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is different from published values. Why?

A1: Discrepancies in IC50 values can arise from variations in experimental conditions.[1] Factors such as the cell line used, cell seeding density, duration of drug exposure, type of viability assay, and serum concentration in the culture medium can all influence the apparent potency of the inhibitor.[2] It is crucial to carefully document and standardize your experimental protocol to ensure consistency.

Q2: I am not seeing a significant decrease in phosphorylated Akt (p-Akt) after this compound treatment. What could be the reason?

A2: Several factors could contribute to this observation. Ensure that your cell line has a constitutively active PI3K pathway. The timing of cell lysis after treatment is critical; the inhibition of p-Akt can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition. Also, verify the specificity and quality of your p-Akt antibody. In some cellular contexts, feedback loops or activation of parallel signaling pathways might compensate for PI3K inhibition.[3]

Q3: What is the expected effect of this compound on the cell cycle?

A3: As a dual PI3K/mTOR inhibitor, this compound is expected to induce cell cycle arrest, primarily at the G1 phase.[4][5] This is due to the role of the PI3K/mTOR pathway in promoting cell growth and proliferation. The extent of G1 arrest can vary between cell lines.

Q4: Are there any known off-target effects of this compound that I should be aware of?

A4: While this compound is a potent and selective dual PI3K/mTOR inhibitor, like most kinase inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[6] It is advisable to use the lowest effective concentration and to confirm key findings using complementary approaches, such as genetic knockdown of the target proteins.

Q5: How does the glucose concentration in my cell culture medium affect this compound's activity?

A5: The PI3K/mTOR pathway is a key regulator of glucose metabolism.[7] Clinical studies with PI3K inhibitors, including this compound, have reported hyperglycemia as a common side effect.[8][9] In vitro, high glucose levels in the culture medium may influence the cellular response to this compound. It is recommended to use a consistent and physiologically relevant glucose concentration in your experiments.

Experimental Protocols

Detailed Methodology 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Detailed Methodology 2: Western Blotting for PI3K/mTOR Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-S6, S6, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Detailed Methodology 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Gate the cell population based on forward and side scatter to exclude debris. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[10]

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of translation initiation factor This compound This compound This compound->PI3K Inhibition This compound->mTORC2 Inhibition This compound->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Verify Reagent Quality (this compound, Antibodies, etc.) start->check_reagents check_cells Assess Cell Health (Passage #, Mycoplasma) start->check_cells check_protocol Review Experimental Protocol (Seeding Density, Timings) start->check_protocol optimize Systematically Optimize One Variable at a Time check_reagents->optimize check_cells->optimize check_protocol->optimize re_run Repeat Experiment with Optimized Conditions optimize->re_run consistent_results Consistent Results Achieved re_run->consistent_results Yes consult Consult Literature or Technical Support re_run->consult No

Caption: General workflow for troubleshooting inconsistent experimental results.

Logical_Relationships cluster_factors Experimental Factors cluster_outcomes Experimental Outcomes reagent_quality Reagent Quality ic50 IC50 Value reagent_quality->ic50 western_blot Western Blot Signal reagent_quality->western_blot cell_conditions Cellular Conditions cell_conditions->ic50 cell_conditions->western_blot cell_cycle Cell Cycle Profile cell_conditions->cell_cycle protocol_parameters Protocol Parameters protocol_parameters->ic50 protocol_parameters->western_blot protocol_parameters->cell_cycle reproducibility Reproducibility ic50->reproducibility western_blot->reproducibility cell_cycle->reproducibility

Caption: Logical relationships between experimental factors and outcomes.

References

Addressing Bimiralisib-induced feedback loop activation in PI3K pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with bimiralisib and investigating the PI3K signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on the feedback loop activation induced by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as PQR309) is an orally bioavailable small molecule that acts as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] It is a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and also directly inhibits both mTORC1 and mTORC2 complexes in an ATP-competitive manner.[1][3] The activation of the PI3K/mTOR pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2] By inhibiting both PI3K and mTOR, this compound aims to block these critical cellular processes in cancer cells.

Q2: We are observing a decrease in the efficacy of this compound over time in our cell culture experiments. What could be the reason for this?

A common reason for the attenuated response to PI3K inhibitors like this compound is the activation of a negative feedback loop.[4] Inhibition of the PI3K/mTOR pathway can lead to the reactivation of upstream signaling molecules, most notably receptor tyrosine kinases (RTKs) such as HER3 (ErbB3).[5][6] This feedback activation can partially restore downstream signaling, including the phosphorylation of AKT, thereby limiting the long-term effectiveness of the inhibitor.

Q3: How does this compound treatment lead to the activation of a feedback loop?

The inhibition of the PI3K/AKT pathway by this compound can relieve the negative feedback mechanisms that are normally in place to control the signaling cascade. One key mechanism involves the Forkhead box O (FOXO) transcription factors.[7][8] Under normal conditions, AKT phosphorylates and inactivates FOXO proteins, sequestering them in the cytoplasm. When AKT is inhibited by this compound, dephosphorylated FOXO proteins can translocate to the nucleus and act as transcription factors.[8] FOXO3a, in particular, can bind to the promoter regions of genes encoding for RTKs like HER3, leading to their increased expression.[5][7] The newly synthesized RTKs can then be activated, leading to the reactivation of downstream signaling.

Q4: We suspect feedback loop activation in our experiments. How can we confirm this?

To confirm feedback loop activation, you can perform the following experiments:

  • Western Blot Analysis: Probe for the phosphorylation status of AKT at serine 473 (p-AKT Ser473) and threonine 308 (p-AKT Thr308) at different time points after this compound treatment. A transient decrease followed by a rebound in p-AKT levels can indicate feedback activation. You should also probe for the total protein levels of RTKs that are known to be involved in feedback loops, such as HER3, to see if their expression is upregulated.

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of RTK genes, such as ERBB3 (encoding HER3), to determine if their transcription is induced following this compound treatment.

  • Immunoprecipitation: To investigate the interaction between upregulated RTKs and other signaling proteins, you can perform co-immunoprecipitation experiments. For example, you could immunoprecipitate HER3 and then blot for the p85 subunit of PI3K to see if the complex formation is enhanced after this compound treatment.

Q5: What strategies can be employed in our experiments to overcome this compound-induced feedback?

To counteract the effects of the feedback loop, you can consider the following approaches in your experimental design:

  • Combination Therapy: Combine this compound with an inhibitor targeting the upregulated RTK. For instance, if you observe HER3 upregulation, using a HER3-neutralizing antibody or a small molecule inhibitor of the HER family in combination with this compound could lead to a more sustained inhibition of the PI3K pathway.

  • Targeting Downstream Effectors: Instead of or in addition to targeting the upstream RTK, you could use inhibitors of key downstream signaling nodes that are reactivated.

  • Intermittent Dosing: Some studies suggest that intermittent dosing schedules of PI3K inhibitors might be more effective and better tolerated than continuous dosing, potentially by mitigating the establishment of strong feedback resistance.[9]

Troubleshooting Guides

Problem 1: Inconsistent results in Western blots for phosphorylated proteins.

Possible Cause Troubleshooting Step
Phosphatase activity during sample preparation. Always use lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times.
Low abundance of phosphorylated protein. Increase the amount of protein loaded onto the gel. Consider enriching your protein of interest using immunoprecipitation before running the Western blot.
Poor antibody quality. Use a phospho-specific antibody that has been validated for Western blotting. Check the antibody datasheet for recommended dilutions and blocking conditions. Run positive and negative controls to validate antibody specificity.
Suboptimal transfer conditions. Optimize the transfer time and voltage to ensure efficient transfer of proteins of all sizes. Use a PVDF membrane for better retention of phosphorylated proteins.
Incorrect blocking buffer. For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can cause high background.

Problem 2: High background or non-specific bands in Western blots.

Possible Cause Troubleshooting Step
Antibody concentration is too high. Titrate the primary and secondary antibody concentrations to find the optimal dilution that gives a strong signal with minimal background.
Insufficient washing. Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Blocking is inadequate. Increase the blocking time or try a different blocking agent.
Contaminated buffers. Prepare fresh buffers and ensure they are filtered to remove any particulates.

Problem 3: No or weak signal in cell viability assays (e.g., MTT assay).

Possible Cause Troubleshooting Step
Incorrect cell seeding density. Optimize the cell number seeded per well to ensure they are in the logarithmic growth phase during the assay.
Drug concentration is too low or incubation time is too short. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Cells are resistant to the drug. Consider the possibility of intrinsic or acquired resistance. Analyze the expression of key proteins in the PI3K pathway to identify potential resistance mechanisms.
Problem with the MTT reagent or protocol. Ensure the MTT reagent is properly dissolved and protected from light. Optimize the incubation time with MTT and the solubilization step to ensure complete dissolution of the formazan crystals.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PI3Kα33
PI3Kβ661
PI3Kγ708
PI3Kδ451
mTOR89

IC50 values represent the concentration of this compound required to inhibit 50% of the target enzyme's activity in vitro.

Table 2: Effect of this compound (PQR309) on Cell Viability in Endometrial Cancer Cell Lines

Cell LineTreatmentConcentration (µM)Cell Viability (% of Control)
AN3CAPQR3090.25~80%
0.5~60%
1~40%
2~30%
HEC-59PQR3090.25~90%
0.5~75%
1~55%
2~40%
IshikawaPQR3090.25~85%
0.5~70%
1~50%
2~35%
HEC-1APQR3090.25~95%
0.5~85%
1~70%
2~60%

Data summarized from a study on endometrial cancer cells treated for 72 hours.[2] Actual values may vary depending on experimental conditions.

Table 3: Effect of this compound (PQR309) on p-AKT (Ser473) Levels in Endometrial Cancer Cell Lines

Cell LineConcentration (µM)Relative p-AKT/Total AKT Expression (Fold Change from Control)
AN3CA0.25~0.6
0.5~0.4
1~0.2
HEC-590.25~0.7
0.5~0.5
1~0.3
Ishikawa0.25~0.8
0.5~0.6
1~0.4
HEC-1A0.25~0.9
0.5~0.7
1~0.5

Data summarized from Western blot analysis after 48 hours of treatment.[2] Values represent the ratio of phosphorylated AKT to total AKT, normalized to the untreated control.

Experimental Protocols

Western Blotting for PI3K Pathway Proteins

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K pathway, such as AKT.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-HER3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Cell Lysis:

    • Treat cells with this compound for the desired time points.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional):

    • To probe for another protein (e.g., total AKT or a loading control like GAPDH), the membrane can be stripped of the first set of antibodies and re-probed.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Immunoprecipitation (IP) for PI3K Pathway Proteins

This protocol provides a general framework for immunoprecipitating a protein of interest within the PI3K pathway to study its abundance or interactions.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors

  • Primary antibody specific to the target protein (e.g., anti-HER3, anti-p85)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., lysis buffer or PBS)

  • Elution buffer (e.g., Laemmli buffer for Western blotting)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose beads)

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell lysates as described in the Western blot protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube. This step reduces non-specific binding.

  • Antibody Incubation:

    • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.

  • Immunocomplex Capture:

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the immunocomplex.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in elution buffer.

    • For analysis by Western blotting, resuspend in Laemmli buffer and boil for 5-10 minutes to elute and denature the proteins.

  • Analysis:

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Analyze the eluate by Western blotting using an antibody against the protein of interest or its potential binding partners.

Visualizations

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates FOXO FOXO AKT->FOXO Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) S6K->Gene_Expression Promotes Translation 4EBP1->Gene_Expression Represses Translation FOXO->Gene_Expression Regulates Transcription This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound.

Bimiralisib_Feedback_Loop cluster_inhibition This compound Action cluster_feedback Feedback Activation cluster_outcome Experimental Outcome This compound This compound PI3K_mTOR PI3K/mTOR Inhibition This compound->PI3K_mTOR AKT_inhibition AKT Inhibition PI3K_mTOR->AKT_inhibition FOXO_dephospho FOXO Dephosphorylation (Activation) AKT_inhibition->FOXO_dephospho Relieves Inhibition FOXO_translocation FOXO Nuclear Translocation FOXO_dephospho->FOXO_translocation RTK_transcription RTK Gene Transcription (e.g., HER3) FOXO_translocation->RTK_transcription Induces RTK_expression Increased RTK Expression RTK_transcription->RTK_expression PI3K_reactivation PI3K Reactivation RTK_expression->PI3K_reactivation Leads to AKT_reactivation AKT Reactivation (p-AKT Rebound) PI3K_reactivation->AKT_reactivation Drug_Resistance Reduced Drug Efficacy/ Resistance AKT_reactivation->Drug_Resistance Contributes to

Caption: this compound-induced feedback loop leading to reduced drug efficacy.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Biochemical Analysis cluster_functional Functional Assays cluster_results Data Interpretation Start Start: Treat cells with This compound Timepoints Collect samples at various time points Start->Timepoints Lysis Cell Lysis Timepoints->Lysis Viability Cell Viability Assay (e.g., MTT) Timepoints->Viability Western Western Blot (p-AKT, Total AKT, RTKs) Lysis->Western qRT_PCR qRT-PCR (RTK mRNA) Lysis->qRT_PCR IP Immunoprecipitation (Protein Interactions) Lysis->IP Data_Analysis Analyze Data: - Quantify band intensities - Calculate % viability - Determine mRNA fold change Western->Data_Analysis qRT_PCR->Data_Analysis IP->Data_Analysis Viability->Data_Analysis Conclusion Draw Conclusions: - Confirm feedback loop - Assess impact on efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound-induced feedback loops.

References

Strategies to enhance Bimiralisib's therapeutic index

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bimiralisib (PQR309), a dual pan-PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It is a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and a direct, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1][2] By targeting both PI3K and mTOR, this compound aims to overcome feedback loops that can limit the efficacy of single-target inhibitors.[3] A key feature of this compound is its ability to cross the blood-brain barrier.[1][4]

Q2: What are the known on-target toxicities of this compound?

A2: The most common on-target toxicity associated with this compound is hyperglycemia.[5][6][7] This occurs because the PI3K/Akt pathway is crucial for insulin-mediated glucose uptake.[8] Inhibition of this pathway leads to decreased glucose transport into cells, increased glycogenolysis, and gluconeogenesis.[8] Other reported on-target toxicities in clinical trials include neutropenia, thrombocytopenia, and diarrhea.[6][7]

Q3: What are the recommended strategies to enhance this compound's therapeutic index?

A3: Two primary strategies have been investigated to improve the therapeutic index of this compound:

  • Intermittent Dosing Schedules: Clinical studies have shown that intermittent dosing (e.g., twice weekly) can mitigate the severity of adverse events, particularly grade ≥3 hyperglycemia, while maintaining a biologically active dose.[1][5][9][10][11]

  • Combination Therapy: Preclinical studies suggest that combining this compound with other anti-cancer agents can lead to synergistic effects, potentially allowing for lower, less toxic doses of this compound to be used.[3]

Troubleshooting Guides

In Vitro Experiments

Q4: I am observing high variability in my IC50 values for this compound in cell viability assays. What could be the cause?

A4: High variability in IC50 values can stem from several factors:

  • Compound Solubility and Stability: this compound has limited solubility in aqueous solutions.[12] Ensure that your stock solution in DMSO is properly prepared and stored. When diluting into culture media, be mindful of potential precipitation. It is recommended to prepare fresh dilutions for each experiment.

  • Cell Density and Proliferation Rate: The anti-proliferative effects of this compound are often cytostatic rather than cytotoxic.[13] Therefore, the initial cell seeding density and the doubling time of your cell line can significantly impact the final readout of viability assays. Standardize your cell seeding protocols and ensure cells are in the exponential growth phase at the start of the experiment.

  • Assay Type: The choice of viability assay can influence results. Assays that measure metabolic activity (e.g., MTT, MTS) may be affected by the metabolic changes induced by PI3K/mTOR inhibition. Consider using an assay that directly measures cell number (e.g., crystal violet staining or cell counting).

Q5: My Western blot results show incomplete inhibition of p-AKT or p-S6K even at high concentrations of this compound. Why is this happening?

A5: Incomplete pathway inhibition can be due to several reasons:

  • Feedback Loop Activation: Inhibition of the PI3K/mTOR pathway can trigger feedback mechanisms that reactivate upstream signaling.[3][10] For example, mTORC1 inhibition can relieve a negative feedback loop on IRS1, leading to increased PI3K signaling.

  • Drug Incubation Time: The kinetics of pathway inhibition can vary. Ensure you have performed a time-course experiment to determine the optimal duration of this compound treatment for maximal pathway inhibition in your specific cell line.

  • Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for the phosphorylated and total proteins.

In Vivo Experiments

Q6: My mice are experiencing severe hyperglycemia and weight loss with this compound treatment. How can I manage this?

A6: Hyperglycemia is an expected on-target effect of this compound.[14] Here are some strategies to manage it in preclinical models:

  • Intermittent Dosing: As demonstrated in clinical trials, administering this compound intermittently (e.g., every other day or twice a week) can reduce the severity of hyperglycemia.[1][5][9][10][11]

  • Dietary Modification: A ketogenic diet, which is low in carbohydrates, can help to lower baseline glucose and insulin levels, potentially mitigating the hyperglycemic effects of this compound.[15]

  • Co-administration of Antihyperglycemic Agents: The use of metformin or SGLT2 inhibitors has been shown to manage PI3K inhibitor-induced hyperglycemia in preclinical models.[8][15]

Q7: I am having trouble with the formulation of this compound for oral gavage in mice. It seems to be precipitating out of solution.

A7: this compound has poor aqueous solubility. A common and effective vehicle for oral administration in mice is 0.5% Sodium carboxymethyl cellulose (CMC-Na).[16] It is crucial to ensure the compound is fully suspended before each administration.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
PI3Kα33
PI3Kβ661
PI3Kγ708
PI3Kδ451
mTOR89

Data compiled from multiple sources.[5][17]

Table 2: Clinically Observed Adverse Events (Grade ≥3) with Continuous Dosing of this compound in Lymphoma Patients

Adverse EventFrequency (%)
Hyperglycemia24
Neutropenia20
Thrombocytopenia22
Diarrhea12

Data from a Phase II study in relapsed/refractory lymphoma.[6][7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (Crystal Violet)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution).

  • Incubation: Incubate the plate for a duration appropriate for the cell line's doubling time (e.g., 72 hours).

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 10% formalin for 15 minutes.

    • Wash the cells with water.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Wash the cells thoroughly with water and allow the plate to dry.

  • Quantification:

    • Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid).

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blotting for PI3K/mTOR Pathway Inhibition

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Therapeutic_Index_Enhancement This compound This compound Monotherapy (Continuous Dosing) Toxicity Increased Toxicity (e.g., Hyperglycemia) This compound->Toxicity Efficacy Anti-tumor Efficacy This compound->Efficacy Low_TI Lower Therapeutic Index Toxicity->Low_TI Efficacy->Low_TI Strategies Strategies to Enhance Therapeutic Index Low_TI->Strategies Intermittent Intermittent Dosing Strategies->Intermittent Combination Combination Therapy Strategies->Combination Reduced_Toxicity Reduced Toxicity Intermittent->Reduced_Toxicity Maintained_Efficacy Maintained/Synergistic Efficacy Intermittent->Maintained_Efficacy Combination->Reduced_Toxicity Combination->Maintained_Efficacy High_TI Improved Therapeutic Index Reduced_Toxicity->High_TI Maintained_Efficacy->High_TI Experimental_Workflow Start Start: Unexpected Result Check_Compound Verify Compound Solubility & Stability Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Check_Biology Consider Biological Complexity Start->Check_Biology Precipitation Precipitation in Media/Vehicle? Check_Compound->Precipitation Cell_Density Consistent Cell Density? Check_Assay->Cell_Density Feedback Potential Feedback Loop Activation? Check_Biology->Feedback Precipitation->Check_Assay No Reformulate Reformulate/ Prepare Fresh Precipitation->Reformulate Yes Cell_Density->Check_Biology Yes Standardize Standardize Protocols Cell_Density->Standardize No Time_Course Perform Time-Course /Dose-Response Feedback->Time_Course Yes End End: Resolved Issue Feedback->End No Reformulate->End Standardize->End Time_Course->End

References

Technical Support Center: Interpreting Unexpected Proteomic Changes After Bimiralisib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected proteomic changes in their experiments with Bimiralisib (PQR309).

FAQs: Understanding this compound and Proteomic Responses

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as PQR309) is an orally bioavailable, pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.[1][2] Its primary mechanism is to block the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[1] By inhibiting both PI3K and mTOR, this compound aims to reduce tumor cell growth and induce apoptosis.[1]

Q2: What are the expected proteomic changes following this compound treatment?

A2: The primary expected changes are alterations in the phosphorylation status of proteins downstream of PI3K and mTOR. This includes reduced phosphorylation of key signaling molecules like AKT. Furthermore, wider proteomic and phosphoproteomic changes are anticipated in pathways regulated by PI3K/mTOR, such as mRNA processing, apoptosis, cell cycle progression, and MYC pathway signaling.

Q3: We observed changes in proteins seemingly unrelated to the PI3K/mTOR pathway. Is this normal?

A3: Yes, this is not uncommon. While this compound has a targeted mechanism of action, cellular signaling pathways are highly interconnected. Inhibition of a central hub like the PI3K/mTOR pathway can lead to downstream and feedback-loop-driven changes in other pathways. These can be considered "off-target" effects in a broader sense, not necessarily indicating that this compound directly binds to these unexpected proteins. It is also possible that some of these are genuine, previously uncharacterized off-target interactions of the drug.

Q4: Could our unexpected results be due to experimental artifacts?

A4: This is a critical consideration. Proteomics experiments are sensitive and susceptible to various sources of error. Before delving into complex biological interpretations, it is essential to rule out experimental variability. This includes issues with sample preparation (e.g., contamination, incomplete protein digestion), instrument calibration, and data analysis parameters. We recommend reviewing your experimental protocol and quality control data.

Troubleshooting Unexpected Proteomic Data

Encountering unexpected changes in your proteomic data after this compound treatment can be a valuable opportunity for new discoveries. This guide provides a step-by-step approach to interpreting these findings.

Step 1: Data Quality Control and Validation

Before interpreting the biological significance of unexpected protein changes, it's crucial to ensure the robustness of your data.

  • Assess Data Quality:

    • Reproducibility: Check the correlation between biological and technical replicates. Poor correlation may indicate experimental variability.

    • Peptide and Protein Identifications: Evaluate the number of identified peptides and proteins. A low number may suggest issues with sample preparation or mass spectrometry performance.

    • Mass Accuracy: Verify the mass accuracy of your instrument. Deviations can lead to incorrect peptide and protein identifications.

  • Validate Key Findings:

    • Orthogonal Methods: Use an independent method, such as Western blotting or ELISA, to validate the changes observed for a few key unexpected proteins. This will increase confidence in your proteomic dataset.

Step 2: Bioinformatic Analysis of Unexpected Hits

Once you have confirmed the quality of your data, the next step is to understand the potential biological relevance of the unexpected protein changes.

  • Pathway and Network Analysis:

    • Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, STRING) to identify signaling pathways or protein-protein interaction networks that are enriched among your list of unexpectedly altered proteins. This can reveal novel connections to the PI3K/mTOR pathway.

  • Literature Review:

    • Conduct a thorough literature search for each unexpected protein of interest. Is there any known link, however indirect, to PI3K/mTOR signaling, or to the cellular processes regulated by this pathway (e.g., autophagy, metabolism, apoptosis)?

Step 3: Investigating "Paradoxical" Pathway Activation

In some cases, inhibition of a signaling pathway can lead to the "paradoxical" activation of another pathway due to the disruption of negative feedback loops.

  • What is Paradoxical Activation? In some cellular contexts, inhibiting a kinase can lead to the activation of the same or a parallel pathway. A classic example is the activation of the MAPK pathway by some RAF inhibitors in certain genetic backgrounds.[3] This occurs because the inhibitor disrupts a negative feedback loop that normally keeps the pathway in check.

  • How to Investigate:

    • Examine Phosphorylation Status: If your unexpected finding is the upregulation of a signaling pathway, use phosphoproteomics or Western blotting with phospho-specific antibodies to confirm the activation state of key proteins in that pathway.

    • Time-Course Experiment: Perform a time-course experiment to observe the dynamics of this paradoxical activation. Does it occur early or late after this compound treatment? This can provide clues about whether it's a direct or indirect effect.

    • Perturb the Paradoxically Activated Pathway: Use a second inhibitor to block the paradoxically activated pathway in combination with this compound. Does this combination have a synergistic effect on your cellular phenotype of interest (e.g., cell viability)? This can validate the functional importance of the paradoxical activation.

G cluster_0 Troubleshooting Workflow A Unexpected Proteomic Changes Observed B Step 1: Data Quality Control & Validation A->B F Experimental Artifact? B->F C Step 2: Bioinformatic Analysis D Step 3: Investigate Paradoxical Activation C->D E Hypothesis Generation & Further Experiments D->E H Novel Biological Insight E->H F->C No G Review Protocols & QC Data F->G Yes

A flowchart for troubleshooting unexpected proteomic changes.

Quantitative Data Summary

The following table summarizes quantitative proteomic changes observed in HEC-59 endometrial cancer cells after treatment with this compound (PQR309). The data is derived from a study using a Proteome Profiler Human XL Oncology Array, with dot intensities quantified by ImageJ software. The ratio of cells without treatment was set to 1.

ProteinFunctionFold Change vs. Control
EndoglinTGF-beta signalingDecreased
Enolase 2GlycolysisDecreased
Kallikrein-6 (KLK6)Proteolysis, signalingDecreased
c-METReceptor tyrosine kinaseDecreased
VimentinIntermediate filamentDecreased
Heme oxygenase-1 (HO-1)Oxidative stress responseDecreased
Osteopontin (OPN)Cell adhesion, signalingDecreased
p53Tumor suppressorDecreased
SurvivinApoptosis inhibitorDecreased

Data adapted from a study on endometrial cancer cells.

Experimental Protocols

General Workflow for Proteomic Analysis of Cell Lines After this compound Treatment

G A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Digestion (e.g., with Trypsin) B->C D Peptide Cleanup (e.g., Solid-Phase Extraction) C->D E LC-MS/MS Analysis D->E F Database Searching & Protein Identification E->F G Quantitative Analysis & Bioinformatic Interpretation F->G

A typical workflow for proteomic experiments.
Detailed Methodology for LC-MS/MS-based Proteomics

This protocol provides a general framework. Specific parameters may need to be optimized for your experimental system.

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Common lysis buffers include RIPA or urea-based buffers.

  • Protein Quantification:

    • Quantify the protein concentration in each lysate using a standard method such as the BCA assay to ensure equal loading.

  • Protein Digestion:

    • Reduction and Alkylation: Reduce disulfide bonds using DTT or TCEP and alkylate cysteine residues with iodoacetamide to prevent refolding.

    • Digestion: Digest proteins into peptides using a protease such as trypsin. This is typically performed overnight at 37°C.

  • Peptide Desalting and Cleanup:

    • Remove salts and detergents from the peptide mixture using a solid-phase extraction method, such as C18 spin columns. This is crucial for optimal LC-MS/MS performance.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate peptides using a reverse-phase nano-LC system. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the analytical column.

    • Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument will perform cycles of MS1 scans (to measure the mass-to-charge ratio of intact peptides) and MS2 scans (to fragment peptides and determine their amino acid sequence).

  • Data Analysis:

    • Database Search: Use a search algorithm (e.g., MaxQuant, Sequest, Mascot) to match the acquired MS2 spectra against a protein sequence database (e.g., Swiss-Prot) to identify the peptides and infer the proteins.

    • Quantification: Perform label-free or label-based (e.g., TMT, SILAC) quantification to determine the relative abundance of proteins between your experimental groups.

    • Statistical and Bioinformatic Analysis: Perform statistical tests to identify significantly regulated proteins and use pathway and network analysis tools to interpret the biological meaning of the changes.

Signaling Pathway Diagram

The PI3K/AKT/mTOR Pathway and the Action of this compound

G cluster_0 PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes mTORC2 mTORC2 mTORC2->AKT activates This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits

This compound inhibits both PI3K and mTOR complexes.

References

Validation & Comparative

A Comparative Analysis of Bimiralisib and Other Pan-PI3K Inhibitors for Glioblastoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Its frequent dysregulation in glioblastoma (GBM), the most aggressive primary brain tumor, has made it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all class I PI3K isoforms, have been a significant area of investigation. This guide provides a comparative overview of Bimiralisib (PQR309) against other notable pan-PI3K inhibitors—PX-866, Buparlisib (BKM120), and Pictilisib (GDC-0941)—that have been evaluated for the treatment of glioblastoma.

Executive Summary

This comparison guide delves into the preclinical and clinical data of four pan-PI3K inhibitors in the context of glioblastoma. This compound, a dual PI3K/mTOR inhibitor, has the advantage of crossing the blood-brain barrier.[1] Preclinical studies have shown its anti-tumor activity in glioblastoma models.[2][3] However, its Phase 2 clinical trial in glioblastoma was terminated.[4][5] Buparlisib and Pictilisib have also demonstrated preclinical efficacy, but clinical outcomes have been modest, with challenges related to blood-brain barrier penetration and pathway inhibition.[6][7] PX-866 showed some durable stable disease in a phase II trial, though the overall response rate was low.[8] This guide presents a detailed comparison of their mechanisms, preclinical efficacy, and clinical trial outcomes to inform future research and drug development efforts in glioblastoma.

Preclinical Efficacy Comparison

The following tables summarize the in vitro and in vivo preclinical data for this compound and its comparators in glioblastoma models.

In Vitro Cytotoxicity (IC50)
InhibitorGlioblastoma Cell LineIC50 (µM)Reference
This compound (PQR309) U877.104[9]
U25111.986[9]
U-251 MG~2[10]
U-343 MG~2[10]
Buparlisib (BKM120) U871.17[11]
P30.84[12]
Glioma cell lines1-2[13]
Pictilisib (GDC-0941) U-87 MG0.95[7]
PX-866 U87 (PTEN-negative)Lower than PTEN-wildtype[14]
U251 (PTEN-negative)Lower than PTEN-wildtype[14]
In Vivo Efficacy in Glioblastoma Xenograft Models
InhibitorAnimal ModelTreatment RegimenKey FindingsReference
This compound (PQR309) Orthotopic LN-229 glioma xenograft in nude miceNot specifiedConfirmed anti-glioma activity alone or in combination with an AKT inhibitor.[2][3]
Buparlisib (BKM120) Nude rats with human GBM xenografts5 mg/kg, 5 days/weekProlonged survival and reduced tumor volume increase.[11][12]
Pictilisib (GDC-0941) Subcutaneous U87MG xenograft mice150mg/kg, oral98% tumor growth inhibition.[6]
PX-866 Intracranial glioblastoma xenograft modelNot specifiedSignificantly prolonged median survival.[14]
Subcutaneous glioblastoma modelNot specified84% decrease in mean tumor volume.[14]

Clinical Trial Comparison

A summary of the clinical development stages and outcomes for each inhibitor in glioblastoma patients is provided below.

InhibitorPhaseTrial IdentifierKey Endpoints & ResultsAdverse EventsReference
This compound (PQR309) Phase 2NCT02850744Terminated. To evaluate efficacy, safety, pharmacokinetics, and pharmacodynamics.Data not available from this trial. In other solid tumor trials: hyperglycemia, nausea.[4][5][15][16]
Buparlisib (BKM120) Phase 2NCT01339052Minimal single-agent efficacy. Median PFS: 1.7 months. 6-month PFS: 8%. Incomplete blockade of the PI3K pathway despite brain penetration.Lipase elevation, fatigue, hyperglycemia, elevated ALT.[6][17]
Pictilisib (GDC-0941) Phase 2Multiple trials in solid tumorsNo specific glioblastoma Phase 2 results published. Limited brain penetration observed in preclinical models.In solid tumors: maculopapular rash, nausea, fatigue.[18]
PX-866 Phase 2NCT01259869Low overall response rate (3% partial response). 21% of patients achieved durable stable disease. Median 6-month PFS: 17%.Fatigue, diarrhea, nausea, vomiting, lymphopenia, elevated liver enzymes.[8][19]

Signaling Pathway and Mechanism of Action

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in glioblastoma, often due to mutations in key components like PTEN, EGFR, and PIK3CA.[14][17] Pan-PI3K inhibitors, as their name suggests, target the catalytic subunits of Class I PI3K isoforms (p110α, β, δ, and γ). This compound is a dual inhibitor, also targeting mTOR, a key downstream effector of the pathway.[20] This dual inhibition is intended to overcome feedback loops that can limit the efficacy of single-target PI3K inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Pan-PI3K Inhibitors RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K (p110α, β, δ, γ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN PTEN->PIP3 Inhibition Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Others PX-866, Buparlisib, Pictilisib Others->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Key Experimental Protocols

Detailed methodologies for experiments commonly cited in the evaluation of pan-PI3K inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the inhibitors on glioblastoma cell lines.

Workflow:

MTT_Workflow A 1. Seed glioblastoma cells (e.g., U87, U251) in 96-well plates (1x10^4 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of PI3K inhibitor B->C D 4. Incubate for 72 hours C->D E 5. Add MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 4 hours E->F G 7. Remove medium and add DMSO to dissolve formazan crystals F->G H 8. Measure absorbance at 490 nm G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Glioblastoma cell lines (e.g., U87, U251) are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[8]

  • Incubation: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pan-PI3K inhibitor (e.g., this compound, PX-866, etc.). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated plates are incubated for 72 hours under the same conditions.[11]

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[8]

  • Formazan Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[8]

  • Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[8]

In Vivo Glioblastoma Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of pan-PI3K inhibitors in a mouse model.

Workflow:

Xenograft_Workflow A 1. Subcutaneously inject glioblastoma cells (e.g., U87) into the flank of nude mice B 2. Allow tumors to reach a palpable size (e.g., 50-100 mm³) A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer PI3K inhibitor or vehicle (e.g., daily oral gavage) C->D E 5. Measure tumor volume and body weight regularly (e.g., twice weekly) D->E F 6. Continue treatment for a defined period (e.g., 21-28 days) E->F G 7. Euthanize mice and excise tumors for further analysis (e.g., IHC) F->G

Caption: Workflow for an in vivo glioblastoma xenograft study.

Detailed Steps:

  • Cell Implantation: Human glioblastoma cells (e.g., U87) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[13][21]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is calculated using the formula: (length × width²) / 2.[13]

  • Randomization: Mice are randomly assigned to treatment and control (vehicle) groups.

  • Drug Administration: The pan-PI3K inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.[11]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).

  • Treatment Duration: Treatment continues for a specified period, or until tumors in the control group reach a predetermined size.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analyses such as immunohistochemistry to assess target modulation.[21]

Apoptosis Assay (Annexin V Staining)

This method is used to quantify the induction of apoptosis in glioblastoma cells following treatment with PI3K inhibitors.

Workflow:

Apoptosis_Workflow A 1. Treat glioblastoma cells with the PI3K inhibitor for 48 hours B 2. Harvest cells by trypsinization A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend cells in Annexin V binding buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate in the dark for 15 minutes at room temperature E->F G 7. Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V apoptosis assay.

Detailed Steps:

  • Cell Treatment: Glioblastoma cells are treated with the desired concentrations of the pan-PI3K inhibitor for 48 hours.[22]

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin.

  • Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).[22]

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[22]

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[22]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[22]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[23]

References

A Head-to-Head Battle: Bimiralisib and Other Dual PI3K/mTOR Inhibitors in Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bimiralisib with other prominent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, including Gedatolisib, Dactolisib, and Voxtalisib. This analysis is supported by a synthesis of available preclinical and clinical experimental data.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual inhibitors targeting both PI3K and mTOR kinases represent a promising therapeutic strategy to overcome resistance mechanisms associated with single-node inhibitors in this pathway. This guide delves into the comparative efficacy, selectivity, and safety of this compound and its counterparts.

Preclinical Performance: A Comparative Analysis

The preclinical efficacy of these dual inhibitors has been evaluated across various cancer cell lines and in vivo models. While direct head-to-head studies under uniform conditions are limited, a compilation of available data provides valuable insights into their relative potency.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, Gedatolisib, Dactolisib, and Voxtalisib against different PI3K isoforms and mTOR. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)Source(s)
This compound Pan-class I inhibitorPan-class I inhibitorPan-class I inhibitorPan-class I inhibitorBalanced inhibition with PI3K[1]
Gedatolisib 0.466810[2]
Dactolisib (BEZ235) 4755720.7[3][4]
Voxtalisib (XL765) Potent inhibitor of all four class I PI3KsPotent inhibitor of all four class I PI3KsPreferentially targets p110γPotent inhibitor of all four class I PI3KsWeaker inhibitor of mTOR[5][6]

Note: Pan-class I inhibitors target all four isoforms (α, β, γ, δ). Specific IC50 values for each isoform for this compound and Voxtalisib were not consistently available in the reviewed literature.

In Vitro Cellular Proliferation

The anti-proliferative effects of these inhibitors have been demonstrated in various cancer cell lines.

InhibitorCell Line(s)IC50/GI50Key FindingsSource(s)
This compound Lymphoma cell linesMedian IC50: 233 nMMore active in B-cell lymphoma lines than T-cell derived ALCL.[7]
Gedatolisib Breast cancer cell linesAt least 300-fold more potent than single-node PAM inhibitorsMore cytotoxic and potent compared to single-node inhibitors.[8]
Dactolisib (BEZ235) Acute Lymphoblastic Leukemia (ALL) cell lines13-26 nMSignificantly inhibited ALL proliferation.[9]
Voxtalisib (XL765) Chronic Lymphocytic Leukemia (CLL) primary cells0.86 µMLed to caspase-dependent apoptosis.[10]

Clinical Performance: A Snapshot

Clinical trials have provided crucial data on the safety and efficacy of these dual PI3K/mTOR inhibitors in cancer patients.

InhibitorPhase of DevelopmentCancer Type(s) StudiedKey Efficacy FindingsCommon Adverse EventsSource(s)
This compound Phase I/IIRelapsed/Refractory Lymphoma, Advanced Solid TumorsModest efficacy in heavily pretreated lymphoma. Promising signals in biomarker-defined subgroups (e.g., NOTCH1-mutant HNSCC).Hyperglycemia, neutropenia, thrombocytopenia, diarrhea.[11][12]
Gedatolisib Phase IIIHR+/HER2- Advanced Breast CancerGranted Fast Track designation by the FDA. Showed superior activity in combination with palbociclib and fulvestrant in preclinical models.Manageable toxicity profile.[13]
Dactolisib (BEZ235) Phase I/IIAdvanced Solid MalignanciesLimited clinical efficacy observed in some studies.Toxicity has been a concern in some combination trials.[9]
Voxtalisib (XL765) Phase IIRelapsed/Refractory Non-Hodgkin Lymphoma, CLLPromising efficacy in follicular lymphoma, but limited effect in other B-cell malignancies.Diarrhea, fatigue, nausea, pyrexia.[6][14]

Experimental Methodologies

The following sections outline the general protocols for key experiments cited in the preclinical evaluation of these inhibitors.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K isoforms and mTOR kinase.

General Protocol:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase are used.

  • The kinase reaction is typically performed in a 96- or 384-well plate format.

  • The inhibitors are serially diluted to a range of concentrations.

  • The kinase, substrate (e.g., PIP2 for PI3K, a peptide substrate for mTOR), and ATP are incubated with the inhibitor.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C).

  • The amount of product formed (e.g., PIP3 for PI3K, phosphorylated peptide for mTOR) is quantified. This can be done using various detection methods, such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assays (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cell lines.

General Protocol:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the inhibitor or vehicle control.

  • The plates are incubated for a specified period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • For MTT assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • For CellTiter-Glo® assay: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present in viable cells is proportional to the luminescence signal produced by the luciferase reaction.

  • The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.[15]

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

General Protocol:

  • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The inhibitor is administered to the treatment group, typically orally or via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle.

  • Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • The body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess pathway inhibition).[16][17]

Visualizing the Landscape: Signaling Pathways and Workflows

To better understand the context of this head-to-head comparison, the following diagrams illustrate the PI3K/mTOR signaling pathway and a general experimental workflow for evaluating these inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Inhibits translation (when unphosphorylated) This compound This compound & Other Dual Inhibitors This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition by dual inhibitors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Data_Analysis Comparative Data Analysis & Reporting Kinase_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Proliferation_Assay Proliferation_Assay->Data_Analysis Xenograft Tumor Xenograft Model Development Treatment Inhibitor Treatment & Tumor Monitoring Xenograft->Treatment Analysis Tumor Analysis (e.g., Immunohistochemistry) Treatment->Analysis Analysis->Data_Analysis

Caption: A general experimental workflow for evaluating PI3K/mTOR inhibitors.

References

Dual Targeting of PI3K/mTOR and BTK Pathways with Bimiralisib and Ibrutinib Shows Synergistic Anti-Lymphoma Activity

Author: BenchChem Technical Support Team. Date: November 2025

A preclinical in vitro investigation into the combined effects of bimiralisib (PQR309), a dual PI3K/mTOR inhibitor, and ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated a synergistic effect in suppressing the proliferation of Diffuse Large B-cell Lymphoma (DLBCL) cell lines. This finding suggests a promising therapeutic strategy for lymphoma by simultaneously targeting two critical signaling pathways involved in B-cell malignancy.

The combination of this compound and ibrutinib has been shown to be synergistic in three out of four tested Activated B-Cell like (ABC) subtype of DLBCL cell lines.[1][2] This synergistic interaction is particularly noteworthy as the ABC subtype of DLBCL is known for its aggressive nature and reliance on chronic B-cell receptor (BCR) signaling, which is directly inhibited by ibrutinib. The addition of this compound, which targets the PI3K/AKT/mTOR pathway, a parallel survival pathway for B-cells, appears to create a potent anti-proliferative effect.

Quantitative Analysis of Synergism

The synergistic effect of the this compound and ibrutinib combination was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

The study by Tarantelli et al. (2015) reported the following median CI values for the combination in ABC-DLBCL cell lines:

Cell LineSubtypeMedian Combination Index (CI)Interpretation
RIVAABC-DLBCL0.42Synergism
U2932ABC-DLBCL0.6Synergism
TMD8ABC-DLBCL0.57Synergism
SU-DHL-2ABC-DLBCL> 1.1No Benefit

These results indicate a clear synergistic effect in the RIVA, U2932, and TMD8 cell lines, suggesting that this combination could be particularly effective in a subset of ABC-DLBCL.[1][2]

Mechanisms of Action and Signaling Pathways

This compound and ibrutinib target distinct but interconnected signaling pathways crucial for the survival and proliferation of malignant B-cells.

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a key component of the B-cell receptor (BCR) signaling pathway.[4][5][6] By blocking BTK, ibrutinib effectively shuts down the downstream signals that promote B-cell proliferation and survival.[5]

This compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[7][8] The PI3K/AKT/mTOR pathway is another critical signaling cascade that regulates cell growth, metabolism, and survival.[9] this compound's ability to inhibit both PI3K and mTOR allows it to block this pathway at two key points, potentially leading to a more profound anti-cancer effect.[7][10]

The synergistic effect of combining these two agents likely stems from the simultaneous blockade of these two major survival pathways in lymphoma cells.

cluster_BCR B-Cell Receptor (BCR) Signaling cluster_PI3K PI3K/AKT/mTOR Signaling BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK inhibits This compound This compound This compound->PI3K inhibits This compound->mTOR inhibits

Figure 1. Signaling pathways targeted by ibrutinib and this compound.

Experimental Protocols

The following provides a generalized overview of the experimental methodologies used to validate the synergistic effect of this compound and ibrutinib.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of this compound and ibrutinib, both as single agents and in combination, were assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: DLBCL cell lines were seeded in 96-well plates at a predetermined optimal density.

  • Drug Treatment: Cells were treated with increasing concentrations of this compound, ibrutinib, or the combination of both drugs for 72 hours.

  • MTT Addition: After the incubation period, MTT reagent was added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Synergy Analysis (Chou-Talalay Method)

The quantitative analysis of the drug interaction (synergism, additivity, or antagonism) was performed using the Chou-Talalay method, which is based on the median-effect principle.

  • Dose-Response Curves: The dose-response curves for each drug alone and in combination were generated from the MTT assay data.

  • Combination Index (CI) Calculation: The experimental data were analyzed using a software program (e.g., CompuSyn) to calculate the Combination Index (CI) for different dose combinations and effect levels (fraction affected, Fa).

  • Interpretation: CI values were interpreted as follows:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Start Start Cell_Culture Culture DLBCL Cell Lines Start->Cell_Culture MTT_Assay Perform MTT Assay (72h incubation) Cell_Culture->MTT_Assay Data_Analysis Analyze Data with Chou-Talalay Method MTT_Assay->Data_Analysis CI_Calculation Calculate Combination Index (CI) Data_Analysis->CI_Calculation Interpretation Interpret Results: Synergism, Additivity, or Antagonism CI_Calculation->Interpretation End End Interpretation->End

Figure 2. Experimental workflow for determining drug synergy.

Conclusion and Future Directions

The preclinical data strongly suggest that the combination of this compound and ibrutinib has a synergistic anti-proliferative effect in a subset of ABC-DLBCL cell lines. This provides a solid rationale for further investigation of this combination. Future studies should aim to:

  • Validate these in vitro findings in in vivo animal models of lymphoma to assess the combination's efficacy and safety in a more complex biological system.

  • Elucidate the precise molecular mechanisms underlying the observed synergy.

  • Identify potential biomarkers that could predict which patients are most likely to respond to this combination therapy.

While no clinical trials for the specific combination of this compound and ibrutinib are currently reported, the promising preclinical results warrant consideration for future clinical evaluation in patients with relapsed or refractory lymphoma.

References

Cross-Validation of Bimiralisib's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Bimiralisib's activity across different laboratory settings, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this dual PI3K/mTOR inhibitor.

Unveiling this compound's Mechanism of Action

This compound (formerly PQR309) is an orally bioavailable, potent, and brain-penetrant small molecule that dually inhibits the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] It functions as a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and is a direct, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[3] This dual-inhibition strategy is designed to overcome the intrinsic feedback loops that can limit the efficacy of more selective inhibitors.[3] A key feature of this compound is its ability to cross the blood-brain barrier, suggesting potential therapeutic applications for central nervous system (CNS) malignancies.[3]

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, metabolism, and survival.[4][5] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][6] this compound's mechanism of action involves the inhibition of PI3K and mTOR, leading to reduced phosphorylation of downstream effectors like AKT, which ultimately results in cell cycle arrest and inhibition of tumor cell growth.[1][4]

Comparative In Vitro Activity of this compound

This compound has demonstrated broad anti-neoplastic activity across a wide range of cancer cell lines, including both hematological malignancies and solid tumors.[3][7] The following tables summarize its inhibitory activity in various laboratory settings.

Table 1: Inhibitory Activity of this compound against PI3K Isoforms and mTOR
TargetIC50 (nM)
PI3Kα33
PI3Kβ661
PI3Kγ708
PI3Kδ451
mTOR89

Source: MedKoo Biosciences, AbMole BioScience[2][8]

Table 2: Comparative In Vitro Efficacy of this compound in Cancer Cell Line Panels
Cancer TypeMetricValueCell Lines Tested
Solid TumorsMedian GI50~500 nM135
LymphomaMedian IC50233 nM49

Source: Drugs of the Future[7]

Table 3: IC50 Values of this compound in Specific Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
U87Glioblastoma7.104
U251Glioblastoma11.986

Source: MedKoo Biosciences[8]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols for assessing this compound's activity are provided below.

Cell Viability and IC50 Determination via MTT/CCK-8 Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

  • Cell Seeding:

    • Cancer cell lines are cultured in appropriate media and conditions.

    • Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells/well.[9]

    • Plates are incubated overnight to allow for cell adherence.

  • Compound Treatment:

    • This compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.

    • A series of dilutions are prepared from the stock solution to achieve the desired final concentrations for treatment.

    • The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The treated plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment:

    • For MTT Assay:

      • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[10]

      • The medium is then carefully removed, and 100-200 µL of DMSO is added to each well to dissolve the formazan crystals.[10]

    • For CCK-8 Assay:

      • 10 µL of CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours.[9]

  • Data Acquisition and Analysis:

    • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[9][10]

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

  • Cell Lysis:

    • Cells are treated with this compound at various concentrations and time points.

    • After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-S6, S6).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Visualizing this compound's Impact

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth _4EBP1->CellGrowth This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture CellSeeding 2. Seed Cells in 96-well Plates CellCulture->CellSeeding DrugDilution 3. Prepare this compound Dilutions CellSeeding->DrugDilution Treatment 4. Treat Cells (72h) DrugDilution->Treatment AddReagent 5. Add MTT or CCK-8 Reagent Treatment->AddReagent Incubate 6. Incubate AddReagent->Incubate ReadAbsorbance 7. Read Absorbance Incubate->ReadAbsorbance CalcViability 8. Calculate % Viability ReadAbsorbance->CalcViability PlotCurve 9. Plot Dose-Response Curve CalcViability->PlotCurve DetermineIC50 10. Determine IC50 PlotCurve->DetermineIC50

Caption: A generalized workflow for determining the in vitro IC50 of this compound.

References

Comparative analysis of Bimiralisib's effect on PI3K isoforms (alpha, beta, gamma, delta)

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide for Researchers in Oncology and Drug Development

Bimiralisib (PQR309) is an orally bioavailable, potent pan-class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor that has shown promise in preclinical and clinical settings for the treatment of various malignancies.[1][2] This guide provides a detailed comparative analysis of this compound's inhibitory effects on the four class I PI3K isoforms (α, β, γ, and δ), presenting key experimental data, methodologies, and a visual representation of its mechanism of action. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Potency Against PI3K Isoforms: A Quantitative Comparison

This compound exhibits differential inhibitory activity across the four class I PI3K isoforms. The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency.

As a pan-class I PI3K inhibitor, this compound targets all four isoforms: alpha, beta, gamma, and delta.[3][4] However, its potency varies among these isoforms. Experimental data consistently demonstrates that this compound is most potent against the PI3Kα isoform.[1][5][6]

The table below summarizes the IC50 values of this compound for each PI3K class I isoform and for mTOR, as determined in cell-free kinase assays.

Target IsoformIC50 (nM)
PI3Kα33[1][5][6]
PI3Kβ661[1][5][6]
PI3Kγ708[1][5][6]
PI3Kδ451[1][5][6]
mTOR89[1][5]

Data compiled from multiple sources.[1][5][6]

This data clearly indicates a significantly higher potency of this compound against PI3Kα compared to the β, γ, and δ isoforms. This preferential inhibition of the alpha isoform is a key characteristic of this compound's pharmacological profile.

Visualizing the PI3K/mTOR Signaling Pathway and this compound's Point of Intervention

To understand the broader impact of this compound, it is crucial to visualize its role within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Its dysregulation is a common feature in many types of cancer.[4] this compound exerts its anti-cancer effects by inhibiting key kinases within this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, β, γ, δ) RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K mTORC1 mTORC1 This compound->mTORC1 also inhibits mTOR directly mTORC2 mTORC2 This compound->mTORC2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2->Akt

References

Unlocking Precision Oncology: NOTCH1 Mutation as a Predictive Biomarker for Bimiralisib Response

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for predictive biomarkers is a cornerstone of precision oncology, aiming to match the right patient with the right therapy. Emerging evidence strongly suggests that loss-of-function mutations in the NOTCH1 gene may serve as a key predictive biomarker for sensitivity to the dual PI3K/mTOR inhibitor, Bimiralisib. This guide provides a comprehensive comparison of this compound's performance in NOTCH1-mutated versus wild-type preclinical models and clinical settings, supported by detailed experimental data and protocols. We also explore alternative therapeutic strategies targeting the NOTCH1 pathway, offering a broader perspective for researchers in the field.

Executive Summary

This compound (formerly PQR309) is an orally bioavailable small molecule that potently inhibits both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), two key nodes in a signaling pathway frequently dysregulated in cancer. Preclinical studies have demonstrated that cancer cell lines, particularly those of Head and Neck Squamous Cell Carcinoma (HNSCC), harboring inactivating NOTCH1 mutations exhibit significantly greater sensitivity to this compound compared to their wild-type counterparts. This increased sensitivity is attributed to the induction of apoptosis in the mutant cells, a stark contrast to the cytostatic effect observed in wild-type cells.

These preclinical findings prompted a biomarker-driven clinical trial (NCT03740100) that evaluated this compound in patients with recurrent/metastatic HNSCC harboring NOTCH1 loss-of-function mutations. The trial provided clinical proof-of-concept, demonstrating meaningful clinical activity in this patient population. This guide will delve into the data that substantiates the validation of NOTCH1 mutation as a predictive biomarker for this compound response.

Data Presentation: this compound Performance

Preclinical Efficacy: NOTCH1-Mutant vs. NOTCH1-Wild-Type Models

Preclinical investigations have consistently shown a differential response to this compound based on NOTCH1 mutational status. HNSCC cell lines with NOTCH1 loss-of-function mutations are significantly more susceptible to PI3K/mTOR inhibition, leading to programmed cell death.

Model SystemNOTCH1 StatusKey Findings
HNSCC Cell LinesMutant (Loss-of-Function)Increased sensitivity to this compound; Induction of apoptosis.
HNSCC Cell LinesWild-TypeReduced sensitivity to this compound; Primarily cell cycle arrest.
HNSCC Xenograft ModelsMutant (Loss-of-Function)Significant reduction in tumor growth upon treatment with PI3K/mTOR inhibitors.[1]
Clinical Efficacy: NCT03740100 Trial in NOTCH1-Mutant HNSCC

A single-arm, open-label Phase II clinical trial (NCT03740100) was conducted to assess the efficacy of this compound in patients with recurrent and/or metastatic HNSCC harboring NOTCH1 loss-of-function mutations who had progressed on prior chemotherapy and immunotherapy.[1][2][3][4]

Efficacy EndpointResult
Objective Response Rate (ORR)17%
Median Progression-Free Survival (PFS)5 months
Median Overall Survival (OS)7 months

These outcomes are noteworthy in a heavily pre-treated patient population with limited therapeutic options.[1][2][3][4] One patient in a preceding Phase I study with NOTCH1-mutant HNSCC experienced a partial response lasting nine months.[1][4]

Alternative Therapeutic Strategies for NOTCH1-Mutated Cancers

While this compound shows promise, other therapeutic avenues targeting the NOTCH1 pathway are also under investigation.

Therapeutic StrategyMechanism of ActionPreclinical/Clinical Status in NOTCH1-Mutant Cancers
Gamma-Secretase Inhibitors (GSIs) Inhibit the final proteolytic cleavage of the NOTCH receptor, preventing the release of the active intracellular domain.GSIs have been evaluated in various cancers, including those with activating NOTCH1 mutations (e.g., T-ALL).[5] Their efficacy in cancers with NOTCH1 loss-of-function is less established and the therapeutic rationale is different. Several GSIs have entered clinical trials for solid tumors.[6]
PARP Inhibitors Exploit the concept of synthetic lethality in tumors with deficiencies in DNA damage repair pathways.The rationale for using PARP inhibitors in NOTCH1-mutated cancers is an area of active research, with some studies suggesting a potential synthetic lethal interaction.[7] Clinical data in this specific context is still emerging.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biology and experimental designs, the following diagrams were generated using the DOT language.

NOTCH1_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response NOTCH1_R NOTCH1 Receptor PI3K PI3K NOTCH1_R->PI3K Wild-Type NOTCH1 Suppresses PI3K Pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Cell Survival, Proliferation) mTOR->Transcription This compound This compound This compound->PI3K This compound->mTOR Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Mutant_NOTCH1 Loss-of-Function NOTCH1 Mutation Mutant_NOTCH1->PI3K De-repression WT_NOTCH1 Wild-Type NOTCH1

Figure 1. Simplified signaling pathway illustrating the interplay between NOTCH1 and the PI3K/mTOR pathway, and the mechanism of action of this compound. In cells with wild-type NOTCH1, the pathway is suppressed. Loss-of-function mutations in NOTCH1 lead to de-repression of the PI3K/mTOR pathway, creating a vulnerability that this compound exploits to induce apoptosis.

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation (NCT03740100) Cell_Lines HNSCC Cell Lines (NOTCH1-mutant vs. NOTCH1-WT) Viability_Assay Cell Viability Assays (IC50) Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V) Cell_Lines->Apoptosis_Assay Xenograft_Models In Vivo Xenograft Models Cell_Lines->Xenograft_Models Patient_Selection Patient Selection (Recurrent/Metastatic HNSCC with NOTCH1 LOF Mutation) Viability_Assay->Patient_Selection Informs Apoptosis_Assay->Patient_Selection Informs Tumor_Growth Tumor Growth Inhibition Xenograft_Models->Tumor_Growth Tumor_Growth->Patient_Selection Informs Treatment This compound Administration Patient_Selection->Treatment Efficacy_Endpoints Efficacy Assessment (ORR, PFS, OS) Treatment->Efficacy_Endpoints Biomarker_Analysis Biomarker Analysis (ctDNA, Cleaved NOTCH1 IHC) Treatment->Biomarker_Analysis

Figure 2. Experimental workflow for the validation of NOTCH1 mutation as a predictive biomarker for this compound response, from preclinical cell line and xenograft studies to a biomarker-driven clinical trial.

Logical_Relationship NOTCH1_Mutation NOTCH1 Loss-of-Function Mutation PI3K_Upregulation De-repression and Upregulation of PI3K/mTOR Pathway NOTCH1_Mutation->PI3K_Upregulation Cellular_Dependence Increased Cellular Dependence on PI3K/mTOR Signaling for Survival PI3K_Upregulation->Cellular_Dependence Bimiralisib_Inhibition Inhibition of PI3K and mTOR by this compound Cellular_Dependence->Bimiralisib_Inhibition Apoptosis_Induction Induction of Apoptosis Bimiralisib_Inhibition->Apoptosis_Induction Clinical_Response Tumor Response Apoptosis_Induction->Clinical_Response

Figure 3. Logical relationship illustrating how a NOTCH1 loss-of-function mutation leads to increased sensitivity and a positive clinical response to this compound.

Experimental Protocols

Preclinical Assays
  • Cell Viability Assay: HNSCC cell lines with and without NOTCH1 mutations are seeded in 96-well plates and treated with a dose range of this compound for 72 hours. Cell viability is assessed using a commercial assay that measures ATP content, which is indicative of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine relative sensitivity.

  • Apoptosis Assay: To quantify apoptosis, HNSCC cells are treated with this compound at a concentration around the IC50 for 48 hours. Cells are then stained with Annexin V (an early marker of apoptosis) and a viability dye (to exclude necrotic cells) and analyzed by flow cytometry. The percentage of Annexin V-positive cells is determined to quantify the extent of apoptosis.

  • In Vivo Xenograft Studies: NOTCH1-mutant and wild-type HNSCC cell lines are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, mice are randomized to receive daily oral gavage of either this compound or a vehicle control. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.

Clinical Trial Methodologies (NCT03740100)
  • Patient Selection: Eligible patients had histologically confirmed recurrent or metastatic HNSCC with a documented NOTCH1 loss-of-function mutation, and had progressed after platinum-based chemotherapy and an immune checkpoint inhibitor.[8]

  • Treatment Regimen: this compound was administered orally at a specified dose and schedule. Treatment continued until disease progression or unacceptable toxicity.

  • Efficacy Assessment: Tumor responses were evaluated every 6-8 weeks using imaging (CT or MRI) and assessed according to RECIST 1.1 criteria.

  • Circulating Tumor DNA (ctDNA) Analysis: Blood samples were collected at baseline and at specified intervals during treatment. ctDNA was extracted from plasma and analyzed using next-generation sequencing (NGS) to detect and quantify NOTCH1 mutations and other cancer-related genomic alterations.[1] This allows for non-invasive monitoring of tumor dynamics and potential mechanisms of resistance.

  • Immunohistochemistry (IHC) for Cleaved NOTCH1: Tumor biopsy samples obtained at baseline were analyzed by IHC for the expression of cleaved (active) NOTCH1.[1] The absence of cleaved NOTCH1 staining in the tumors of patients with NOTCH1 loss-of-function mutations served as a validation of the functional impact of these mutations. The antibody used recognizes the cleaved form of NOTCH1 (Val1744), which is indicative of an active signaling pathway.[9][10]

Conclusion

The collective evidence from preclinical and clinical studies strongly supports the validation of NOTCH1 loss-of-function mutations as a predictive biomarker for response to the dual PI3K/mTOR inhibitor, this compound, in HNSCC. The induction of apoptosis in NOTCH1-mutant models and the observed clinical activity in a biomarker-selected patient population provide a compelling rationale for a precision medicine approach. Further investigation in larger, randomized trials is warranted to confirm these findings and to explore the potential of this biomarker-drug combination in other squamous cell carcinomas where NOTCH1 mutations are prevalent. This guide provides a foundational resource for researchers and drug developers working to advance targeted therapies in oncology.

References

Safety Operating Guide

Personal protective equipment for handling Bimiralisib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Bimiralisib (CAS: 1225037-39-7), a potent pan-PI3K/mTOR inhibitor. The following step-by-step instructions are designed to ensure the safety of researchers and laboratory personnel.

Hazard Identification and Safety Summary

This compound is a hazardous substance that requires careful handling to avoid exposure. The primary health risks are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Summary Table

Hazard ClassGHS CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Acute Toxicity, InhalationH332Harmful if inhaled.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory to prevent accidental exposure. Engineering controls, such as a chemical fume hood or a ventilated balance enclosure, should be used as the primary means of containment.

Required Personal Protective Equipment

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber)Prevents skin contact and absorption.
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and airborne particles.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a ventilated enclosure to prevent inhalation.
Body Protection Laboratory coat, long-sleevedPrevents contamination of personal clothing and skin.
Additional Sleeve protectorsRecommended when handling larger quantities to protect arms.[1]

Signaling Pathway of this compound

This compound is a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways, which are critical for cell growth, proliferation, and survival.[2][3]

Bimiralisib_Pathway cluster_cell Cell Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation This compound This compound This compound->PI3K This compound->mTOR

This compound inhibits the PI3K/mTOR signaling pathway.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural workflow for safely handling this compound in a laboratory setting.

Step 1: Preparation and Area Setup

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure all necessary safety equipment, including the Safety Data Sheet (SDS), PPE, and spill kit, is readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on a laboratory coat and ensure it is fully buttoned.

  • Don safety glasses or goggles.

  • Put on two pairs of chemical-resistant nitrile gloves.

  • If handling the solid compound outside of a ventilated enclosure, a NIOSH-approved respirator is required.

Step 3: Weighing the Compound

  • Whenever possible, weigh solid this compound inside a ventilated balance enclosure or a chemical fume hood to contain airborne particles.

  • Use dedicated spatulas and weighing boats.

  • Carefully transfer the desired amount of powder, minimizing the creation of dust.

  • Close the primary container tightly immediately after use.

Step 4: Solution Preparation

  • Prepare solutions inside a chemical fume hood.

  • Add the solvent to the weighed this compound powder slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

  • Clearly label the final solution container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Step 5: Post-Handling and Decontamination

  • Wipe down the work surface and any equipment used with an appropriate deactivating solution or 70% ethanol.

  • Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips, weighing boats) in a designated hazardous waste container.

  • Carefully remove PPE, avoiding self-contamination. Dispose of gloves and any other disposable PPE in the hazardous waste stream.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid materials, including unused compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Disposal Procedure:

    • Store hazardous waste containers in a designated, secure secondary containment area.

    • Arrange for the collection and disposal of all this compound waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram provides a visual representation of the complete, step-by-step workflow for the safe handling of this compound.

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Compound Handling cluster_cleanup 3. Decontamination & Disposal cluster_final 4. Final Disposal A Review SDS B Designate Work Area (Fume Hood) A->B C Don Full PPE B->C D Weigh Solid Compound (Vented Enclosure) C->D E Prepare Stock Solution D->E F Perform Experiment E->F G Decontaminate Surfaces & Equipment F->G H Segregate Hazardous Waste (Solid & Liquid) G->H I Remove PPE H->I J Wash Hands I->J K Store Waste in Secondary Containment J->K L Arrange Professional Waste Disposal K->L

Procedural workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。